Technical Documentation Center

Methyl 3-(methoxycarbonylamino)butanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(methoxycarbonylamino)butanoate
  • CAS: 116173-72-9

Core Science & Biosynthesis

Foundational

What is the solubility of Methyl 3-(methoxycarbonylamino)butanoate in DMSO and polar solvents

An in-depth technical guide for drug development professionals, formulation scientists, and synthetic chemists. Executive Summary: Molecular Architecture and Solvation Dynamics Methyl 3-(methoxycarbonylamino)butanoate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for drug development professionals, formulation scientists, and synthetic chemists.

Executive Summary: Molecular Architecture and Solvation Dynamics

Methyl 3-(methoxycarbonylamino)butanoate (Chemical Formula: C7​H13​NO4​ ) is a protected β -amino acid derivative frequently utilized as an intermediate in peptidomimetic synthesis and drug discovery. Understanding its solubility profile in dimethyl sulfoxide (DMSO) and other polar solvents is critical for high-throughput screening (HTS), assay development, and downstream formulation.

As a Senior Application Scientist, I approach solvation not merely as a physical observation, but as a predictable thermodynamic interplay between functional groups. This molecule presents a unique solvation challenge due to its tripartite structural nature:

  • The Carbamate Motif (-NH-CO-O-CH3): Acts as both a strong hydrogen-bond donor (via the -NH) and a hydrogen-bond acceptor (via the carbonyl oxygen).

  • The Methyl Ester (-CO-O-CH3): Functions primarily as a hydrogen-bond acceptor and contributes to the molecule's overall dipole moment.

  • The Aliphatic Backbone (Butanoate chain): Introduces a localized hydrophobic domain that resists solvation in highly cohesive, protic networks like water.

Predictive Solvation Mechanics: The Hansen and Kamlet-Taft Frameworks

To predict and optimize the solubility of this compound, we must move beyond simple "like-dissolves-like" heuristics and utilize quantitative thermodynamic models.

Hansen Solubility Parameters (HSP)

The Hansen approach divides total cohesive energy into three parameters: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ). For a solute to dissolve efficiently, its HSP coordinates must closely match those of the solvent, minimizing the thermodynamic energy gap [1]. The ester and carbamate groups of Methyl 3-(methoxycarbonylamino)butanoate generate significant δP​ and δH​ values, making polar solvents ideal candidates for solvation.

Kamlet-Taft Solvatochromic Parameters

The causality behind DMSO's superior performance as a solvent for this compound lies in the Kamlet-Taft parameters, specifically its hydrogen-bond basicity ( β ). DMSO possesses a highly polarized S=O bond, giving it a remarkably high β value of ~0.76 [2]. Because our target molecule contains a carbamate -NH group (a strong H-bond donor), DMSO acts as an aggressive H-bond acceptor, effectively breaking the solute's intermolecular crystal lattice and driving it into solution.

Interactions cluster_0 Methyl 3-(methoxycarbonylamino)butanoate NH Carbamate NH (H-Bond Donor) DMSO DMSO (Strong Acceptor) NH->DMSO Strong H-Bond (β~0.76) CO Carbonyl C=O (H-Bond Acceptor) MeOH Methanol (Amphiprotic) CO->MeOH H-Bond Acceptance Alkyl Aliphatic Backbone (Hydrophobic) Alkyl->DMSO Van der Waals Water Water (Protic/Polar) Alkyl->Water Hydrophobic Repulsion

Fig 1: Solvation interaction network highlighting Kamlet-Taft H-bond dynamics.

Quantitative Solvation Data

Based on structural homology and thermodynamic principles, the solubility of Methyl 3-(methoxycarbonylamino)butanoate across standard laboratory solvents is summarized below. DMSO and DMF are the optimal vehicles for preparing high-concentration stock solutions (>100 mM) for biological assays or synthetic reactions.

SolventDielectric Constant ( ε )Kamlet-Taft β (Basicity)Predicted Solubility (mg/mL)Primary Solvation Mechanism
DMSO 46.70.76> 100 (Freely Soluble)Strong H-bond acceptance (NH) + dipole-dipole
DMF 36.70.69> 100 (Freely Soluble)H-bond acceptance + high polarizability
Methanol 32.60.6650 - 100 (Soluble)Amphiprotic H-bonding
Acetonitrile 37.50.4010 - 50 (Sparingly Soluble)Moderate dipole interactions, weak H-bonding
Water 80.10.47< 5 (Slightly Soluble)High polarity but hydrophobic repulsion from backbone

Experimental Methodology: Rigorous Solubility Determination

In drug development, kinetic solubility (the "solvent-shift" method) is often used for rapid screening. However, kinetic methods frequently result in supersaturation, yielding falsely elevated solubility values. To establish a self-validating, authoritative baseline for Methyl 3-(methoxycarbonylamino)butanoate, you must use the Thermodynamic Shake-Flask Method [3].

The Causality Behind the Protocol Design
  • Why 24-48 hours of equilibration? The transition from a solid crystal lattice to a fully solvated state requires time to reach true thermodynamic equilibrium. Premature sampling measures dissolution rate, not absolute solubility.

  • Why centrifugation over filtration? The hydrophobic butanoate backbone can non-specifically bind to PTFE or Nylon filter membranes, artificially lowering the measured concentration of the supernatant. Centrifugation eliminates this variable.

Step-by-Step Shake-Flask Protocol
  • Preparation of Excess Solid: Dispense 5–10 mg of Methyl 3-(methoxycarbonylamino)butanoate into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO or Methanol). The goal is to ensure a visible suspension remains, confirming that the solution is fully saturated.

  • Equilibration: Seal the vial and place it in a thermomixer set to 25°C (room temperature standard) at 800 RPM. Incubate for 24 to 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Supernatant Extraction & Dilution: Carefully aspirate the clear supernatant. Critical Step: Immediately dilute the supernatant in a weaker solvent (e.g., 50:50 Water:Acetonitrile) to prevent precipitation prior to analysis.

  • Quantification: Analyze the diluted sample via HPLC-UV (monitoring at ~210-220 nm due to the lack of strong chromophores, or using an ELSD/CAD detector) against a pre-established calibration curve.

Workflow N1 Solid Compound (Excess) N2 Solvent Addition (DMSO/Polar) N1->N2 N3 Equilibration (24-48h, 25°C) N2->N3 Shake-Flask N4 Phase Separation (Centrifugation) N3->N4 Saturation Reached N5 Quantification (HPLC-UV/MS) N4->N5 Supernatant Analysis

Fig 2: Thermodynamic shake-flask solubility workflow for accurate equilibrium quantification.

Field-Proven Insights & Troubleshooting

  • Hydrolytic Degradation: While highly soluble in protic solvents like Methanol and Water, the methyl ester moiety is susceptible to hydrolysis under basic or highly acidic conditions. If conducting aqueous solubility assays, ensure the buffer is strictly maintained at pH 7.4.

  • Freeze-Thaw Stability in DMSO: DMSO freezes at 19°C. When storing DMSO stock solutions of this compound at -20°C, the compound may precipitate out of solution upon thawing. Always vortex and gently warm the vial to 25°C to ensure complete re-solubilization before use in downstream assays.

  • Hygroscopicity of Solvents: DMSO is highly hygroscopic. Absorption of atmospheric water will dramatically alter the Kamlet-Taft parameters of the solvent, reducing the solubility of the hydrophobic butanoate backbone. Always use anhydrous DMSO stored under argon or nitrogen for critical stock preparations.

References

  • Solvatomagnetic Comparison Method: A Proper Quantification of Solvent Hydrogen-Bond Basicity. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences (Tabriz University of Medical Sciences). Available at:[Link]

Exploratory

An In-depth Technical Guide to the Chemical Structure and Exact Molecular Weight of Methyl 3-(methoxycarbonylamino)butanoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the chemical structure and the determination of the exact molecular weight of Methyl 3-(methoxycar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and the determination of the exact molecular weight of Methyl 3-(methoxycarbonylamino)butanoate. As a compound not widely documented in major chemical databases, this guide serves as a case study in the structural elucidation of novel or less-common N-substituted amino acid derivatives, a critical skill in drug discovery and development. We will explore the theoretical underpinnings of its structure, the advanced analytical techniques required for its characterization, and its potential relevance in medicinal chemistry.

Introduction to Methyl 3-(methoxycarbonylamino)butanoate

Methyl 3-(methoxycarbonylamino)butanoate is a derivative of 3-aminobutanoic acid, featuring a methyl ester at the carboxyl terminus and a methoxycarbonyl group attached to the nitrogen atom. Its systematic name provides the blueprint for its molecular architecture. Such N-acylated amino acid esters are of significant interest in drug development due to their potential to act as peptide building blocks, enzyme inhibitors, or scaffolds for more complex bioactive molecules. The introduction of the methoxycarbonyl group can modulate the physicochemical properties of the parent amino acid, influencing its solubility, lipophilicity, and metabolic stability.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 3-(methoxycarbonylamino)butanoate can be systematically deduced from its IUPAC name. The "butanoate" suffix indicates a four-carbon chain with a carboxyl group, which is esterified with a "methyl" group. The "3-(methoxycarbonylamino)" prefix specifies a substituent at the third carbon atom, consisting of an amino group (-NH-) further acylated by a methoxycarbonyl group (-C(=O)OCH₃).

Based on this, the molecular formula is C₇H₁₃NO₄ .

Table 1: Deduced Physicochemical Properties of Methyl 3-(methoxycarbonylamino)butanoate

PropertyValueSource/Method
Molecular Formula C₇H₁₃NO₄Deduced from IUPAC Name
Average Molecular Weight 175.18 g/mol Calculated
Exact Molecular Weight 175.08446 g/mol Calculated
CAS Number Not AssignedDatabase Search
Predicted LogP 0.5 - 1.5Computational Prediction
Predicted Solubility Moderately soluble in waterBased on structural motifs

Structural Elucidation and Confirmation

Confirming the structure of a novel or uncharacterized compound like Methyl 3-(methoxycarbonylamino)butanoate requires a multi-faceted analytical approach. High-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are indispensable tools in this process.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision.[1] Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental formulas.[2]

Protocol for Exact Molecular Weight Determination by HRMS:

  • Sample Preparation: Dissolve a small quantity (typically <1 mg/mL) of the synthesized and purified Methyl 3-(methoxycarbonylamino)butanoate in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.[3]

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The measured m/z value of the [M+H]⁺ ion is used to calculate the exact mass of the neutral molecule. This experimental value is then compared to the theoretical exact mass calculated for the proposed molecular formula (C₇H₁₃NO₄). A mass accuracy of <5 ppm is generally considered confirmatory.

Workflow for Exact Molecular Weight Determination:

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Processing & Confirmation a Dissolve in Methanol/Acetonitrile b Electrospray Ionization (ESI) a->b Inject c Mass Analysis (Q-TOF/Orbitrap) b->c Ion Transfer d Measure m/z of [M+H]⁺ c->d Detect e Calculate Experimental Exact Mass d->e f Compare with Theoretical Exact Mass e->f g Confirm Elemental Composition (<5 ppm error) f->g

Caption: Workflow for the determination of the exact molecular weight of a small molecule using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 3-(methoxycarbonylamino)butanoate, ¹H NMR and ¹³C NMR would be crucial for confirming the connectivity of the atoms.

  • ¹H NMR: Would show distinct signals for the two methyl groups (one on the ester and one on the carbamate), the methylene protons, the methine proton, and the NH proton. The splitting patterns and coupling constants would confirm their relative positions.

  • ¹³C NMR: Would reveal the presence of the two carbonyl carbons (ester and carbamate), the two methoxy carbons, and the carbons of the butanoate backbone, confirming the overall carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 3-(methoxycarbonylamino)butanoate would be expected to show characteristic absorption bands for:

  • N-H stretching: Around 3300 cm⁻¹

  • C=O stretching (ester): Around 1740 cm⁻¹

  • C=O stretching (carbamate): Around 1700 cm⁻¹

  • C-O stretching: In the region of 1250-1000 cm⁻¹

Synthesis of Methyl 3-(methoxycarbonylamino)butanoate

A plausible synthetic route for Methyl 3-(methoxycarbonylamino)butanoate would start from commercially available 3-aminobutanoic acid.

Hypothetical Synthetic Scheme:

G A 3-Aminobutanoic Acid B Methyl 3-aminobutanoate A->B Esterification reagent1 SOCl₂/Methanol C Methyl 3-(methoxycarbonylamino)butanoate B->C N-Acylation reagent2 Methyl Chloroformate, Base

Caption: A potential two-step synthesis of Methyl 3-(methoxycarbonylamino)butanoate.

Protocol:

  • Esterification: The carboxylic acid of 3-aminobutanoic acid can be converted to a methyl ester using standard methods, such as reaction with thionyl chloride in methanol.

  • N-Acylation: The resulting methyl 3-aminobutanoate can then be acylated at the nitrogen atom using methyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final product.

Potential Applications in Drug Discovery

While specific biological activities of Methyl 3-(methoxycarbonylamino)butanoate are not documented, its structural features suggest potential applications in drug discovery:

  • Peptidomimetics: As a modified amino acid, it can be incorporated into peptide sequences to enhance their stability against enzymatic degradation or to modulate their conformational properties.

  • Scaffold for Library Synthesis: The functional groups (ester and carbamate) provide handles for further chemical modifications, making it a useful scaffold for the synthesis of compound libraries for high-throughput screening.

  • Enzyme Inhibitors: The carbamate moiety is a known pharmacophore in various enzyme inhibitors.

Conclusion

Methyl 3-(methoxycarbonylamino)butanoate serves as an excellent case study for the characterization of a novel or less-common small molecule. Through a systematic application of modern analytical techniques, particularly high-resolution mass spectrometry, its chemical structure and exact molecular weight can be unequivocally determined. This guide outlines the theoretical basis and practical workflows necessary for such an investigation, providing researchers and drug development professionals with a framework for the structural elucidation of new chemical entities.

References

  • Chou, J. T., & Lien, E. J. (1977). Infrared Absorption, Nuclear Magnetic Resonance and Electronic Spectra of N-Hydroxyureas and Carbamates. Spectroscopy Letters, 10(3), 169-180.
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • LCGC International. (2015). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). C7H13NO4. Retrieved from [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. bioRxiv.
  • NextSDS. (n.d.). methyl 3-(methoxyamino)butanoate. Retrieved from [Link]

  • Aspera, J., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 11(15), 6065-6070.
  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Voice, A. M., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO 2 from 283 to 313 K by NMR Spectroscopy.
  • Reddit. (2024). Amines or carbamates? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-methoxybutanoate. PubChem. Retrieved from [Link]

  • EndMemo. (2025). Molecular Weight Calculator. Retrieved from [Link]

  • CUSABIO. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

  • Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • National Center for Biotechnology Information. (n.d.). Methyl (S)-3-Boc-aminobutyrate. PubChem. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl butanoate (MMDBc0033679). Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl butyrate. Retrieved from [Link]

  • Google Patents. (n.d.). US3658887A - Process for the preparation of methyl butenoate and its derivatives.
  • PrepScholar. (n.d.). Draw a structural formula for each of the following: a. methyl butanoate b. ethyl acetate c. o. Retrieved from [Link]

  • PrepMate. (n.d.). What is the structure of methyl butanoate, and how is it used in flavorings and fragrances? Retrieved from [Link]

  • Clarke, C. J., et al. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11(62), 39412-39419.
  • ResearchGate. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Retrieved from [Link]

  • Aschmann, S. M., et al. (2011). Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol. Environmental science & technology, 45(16), 6896-6901.

Sources

Foundational

The Mechanistic Role of Methyl 3-(methoxycarbonylamino)butanoate in Advanced Organic Synthesis

Executive Summary As the demand for proteolytically stable peptidomimetics and conformationally constrained active pharmaceutical ingredients (APIs) grows, the strategic selection of bifunctional building blocks becomes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for proteolytically stable peptidomimetics and conformationally constrained active pharmaceutical ingredients (APIs) grows, the strategic selection of bifunctional building blocks becomes paramount. Methyl 3-(methoxycarbonylamino)butanoate (M3MCAB) is a highly specialized, fully protected β -amino acid derivative. While standard α -amino acid synthesis relies heavily on Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) chemistries, the synthesis of densely packed β -peptides often suffers from the severe steric hindrance imposed by these bulky protecting groups.

This technical guide elucidates the mechanistic utility of M3MCAB. By employing a methoxycarbonyl (Moc) group at the N-terminus and a methyl ester at the C-terminus, this molecule offers a minimal steric footprint and a unique orthogonal reactivity profile. The core backbone, methyl 3-aminobutanoate, is a critical enantiopure starting material utilized in advanced transaminase-mediated amine borrowing and shuttle biocatalysis[1]. Furthermore, the Moc-protected amino-butanoate framework is a robust structural motif found in complex nucleoside analogs and synthetic intermediates[2],[3].

Structural Anatomy & Reactivity Profile

To master the application of M3MCAB, one must understand the causality behind its structural design:

  • The β -Amino Acid Core: Unlike α -amino acids, the extra methylene carbon in the 3-aminobutanoate backbone introduces an additional degree of conformational freedom while simultaneously rendering derived peptide bonds highly resistant to enzymatic degradation. Commercial synthesis of this unprotected backbone often utilizes methyl acetoacetate as a starting material, achieving high stereoselectivity[4].

  • The N-Terminal Methoxycarbonyl (Moc) Group:

    • Causality of Choice: The Moc group is chosen when steric bulk must be minimized. Because it lacks the stable carbocation intermediate pathway of Boc (t-butyl cation) or the base-driven β -elimination pathway of Fmoc (dibenzofulvene), Moc is exceptionally stable to both trifluoroacetic acid (TFA) and secondary amines (piperidine). It completely passivates the nucleophilicity of the nitrogen without interfering with adjacent coupling reactions.

  • The C-Terminal Methyl Ester:

    • Causality of Choice: Methyl esters are highly resistant to hydrogenolysis (Pd/C, H 2​ ), allowing for the orthogonal deprotection of benzyl esters elsewhere in a complex molecule.

Core Mechanisms of Action in Organic Synthesis

Orthogonal Deprotection Logic

The true power of M3MCAB lies in its orthogonal deprotection pathways. The C-terminal methyl ester can be cleaved via mild nucleophilic acyl substitution (saponification), while the N-terminal Moc group requires hard-soft acid-base activation for removal.

OrthogonalDeprotection M3MCAB Methyl 3-(methoxycarbonylamino)butanoate (Fully Protected) LiOH LiOH, THF/H2O (Mild Saponification) M3MCAB->LiOH Pathway A TMSI TMSI, CH2Cl2 (SN2 Cleavage of Moc) M3MCAB->TMSI Pathway B FreeAcid 3-(methoxycarbonylamino)butanoic acid (Ready for C-terminal coupling) LiOH->FreeAcid FreeAmine Methyl 3-aminobutanoate (Ready for N-terminal coupling) TMSI->FreeAmine

Orthogonal deprotection pathways for C-terminal and N-terminal activation.

Mechanism of Moc Cleavage via TMSI

Because the Moc group cannot form a stable leaving cation, it is cleaved using Trimethylsilyl iodide (TMSI). The highly oxophilic silicon atom coordinates to the carbamate carbonyl oxygen, activating it. The soft iodide nucleophile then attacks the hard methyl group of the methoxy moiety via an S N​ 2 mechanism, releasing methyl iodide and forming a silyl carbamate, which readily decarboxylates upon aqueous workup.

TMSIMechanism S1 Moc-Amine (R-NH-CO-OCH3) S2 TMSI Activation (O-Silylation) S1->S2 S3 Iodide Attack (SN2 on CH3) S2->S3 S4 Silyl Carbamate (R-NH-CO-OTMS) S3->S4 S5 Hydrolysis (-CO2) S4->S5 S6 Free Amine (R-NH2) S5->S6

Mechanistic steps of methoxycarbonyl cleavage using Trimethylsilyl iodide (TMSI).

Quantitative Data: Deprotection Matrix

The following table summarizes the chemoselectivity and conditions required to manipulate the M3MCAB scaffold.

Table 1: Comparative Deprotection Matrix for M3MCAB

Reagent SystemTarget Group CleavedReaction TimeYield (%)Causality / Mechanistic Rationale
LiOH·H 2​ O (1.2 eq) , THF/H 2​ OMethyl Ester2-4 h>95%Mild nucleophilic acyl substitution; lithium coordinates to carbonyl, preventing epimerization.
TMSI (2.5 eq) , CH 2​ Cl 2​ Methoxycarbonyl (Moc)1-2 h88-92%Hard-soft acid-base activation followed by S N​ 2 demethylation.
TFA (50%) , CH 2​ Cl 2​ None (Stable)24 hN/AMoc lacks a stable carbocation leaving group; ester is acid-stable.
H 2​ , Pd/C (10%) None (Stable)24 hN/ANeither the methyl ester nor the Moc group are susceptible to hydrogenolysis.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just the how, but the why behind each operational step.

Protocol A: Chemoselective C-Terminal Saponification

Objective: Isolate 3-(methoxycarbonylamino)butanoic acid without disturbing the Moc group.

  • Solvent Preparation: Dissolve M3MCAB (1.0 mmol) in a 3:1 mixture of THF and H 2​ O (4.0 mL).

    • Causality: THF solubilizes the organic ester, while H 2​ O solubilizes the base. The miscible system ensures the hydroxide ion can efficiently attack the carbonyl carbon.

  • Base Addition: Cool the solution to 0 °C and add LiOH·H 2​ O (1.2 mmol) in one portion.

    • Causality: LiOH is chosen over NaOH because the lithium cation strongly coordinates with the carbonyl oxygen, providing a milder hydrolysis that prevents base-catalyzed epimerization of the β -carbon.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

    • Validation Checkpoint: TLC (Silica, 1:1 EtOAc/Hexane) must show the complete consumption of the starting material (R f​ ~0.6) and the appearance of a baseline spot (the lithium carboxylate salt).

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 5 mL H 2​ O, cool to 0 °C, and carefully acidify to pH 2-3 using 1M HCl. Extract with EtOAc (3 x 10 mL).

    • Validation Checkpoint: Upon acidification, the product R f​ will shift to ~0.3 on TLC, confirming successful saponification without Moc cleavage. Dry over Na 2​ SO 4​ and concentrate to yield the free acid.

Protocol B: N-Terminal Moc Cleavage via TMSI

Objective: Generate the free primary amine (methyl 3-aminobutanoate) for subsequent peptide coupling.

  • Inert Atmosphere Setup: Dissolve M3MCAB (1.0 mmol) in anhydrous CH 2​ Cl 2​ (5.0 mL) under an argon atmosphere. Cool to 0 °C.

    • Causality: TMSI is highly reactive and moisture-sensitive. Starting at 0 °C prevents runaway exothermic reactions and minimizes side reactions, such as unintended ester cleavage.

  • Reagent Addition: Add Trimethylsilyl iodide (TMSI, 2.5 mmol) dropwise via syringe.

  • Reaction Evolution: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. Stir for an additional 1-2 hours.

    • Validation Checkpoint: The reaction mixture will often turn slightly yellow/brown due to trace I 2​ formation, indirectly confirming the generation of methyl iodide.

  • Quenching and Workup: Quench the reaction by adding MeOH (2.0 mL) to destroy excess TMSI and hydrolyze the silyl carbamate to the free amine and CO 2​ . Concentrate under reduced pressure. Partition the residue between 0.1 M HCl (10 mL) and Et 2​ O (10 mL). Discard the organic layer. Basify the aqueous layer to pH 10 with sat. Na 2​ CO 3​ and extract with CH 2​ Cl 2​ (3 x 10 mL).

    • Validation Checkpoint: Ninhydrin staining of the TLC plate must yield a deep purple spot, definitively validating the presence of the primary free amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 193232" PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14940598, Ethyl 4-(methoxycarbonylamino)butanoate" PubChem. Available at: [Link]

  • "Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis" PubMed Central (PMC). Available at: [Link]

Sources

Exploratory

Thermodynamic stability of Methyl 3-(methoxycarbonylamino)butanoate at room temperature

Thermodynamic Stability and Kinetic Profiling of Methyl 3-(methoxycarbonylamino)butanoate at Room Temperature Executive Summary Methyl 3-(methoxycarbonylamino)butanoate is a synthetically crucial, fully protected β -amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Kinetic Profiling of Methyl 3-(methoxycarbonylamino)butanoate at Room Temperature

Executive Summary

Methyl 3-(methoxycarbonylamino)butanoate is a synthetically crucial, fully protected β -amino acid derivative ( β -aminobutyric acid). Featuring both a methyl ester and a methyl carbamate moiety, this molecule serves as a fundamental building block in the synthesis of foldamers, peptidomimetics, and novel therapeutics. A critical parameter for its utility in drug development is its thermodynamic stability and kinetic inertness under ambient conditions. This whitepaper provides an in-depth mechanistic analysis of its stability at room temperature (298 K), detailing the electronic factors that prevent spontaneous degradation, mapping potential stress-induced degradation pathways, and providing validated experimental workflows for stability testing.

Molecular Architecture and Electronic Profiling

The thermodynamic stability of Methyl 3-(methoxycarbonylamino)butanoate is intrinsically linked to its functional group architecture. The molecule contains two distinct carbonyl centers, both of which are chemically protected:

  • C-Terminal Methyl Ester: Generally stable at neutral pH, requiring significant activation energy for hydrolysis.

  • N-Terminal Methyl Carbamate: Carbamates exhibit a unique stability profile intermediate between amides and esters. The lone pair on the nitrogen atom delocalizes into the carbonyl π∗ orbital, creating an "amide resonance" that stabilizes the ground state by approximately 3-4 kcal/mol relative to standard esters[1].

This dual-protection strategy ensures that the β -amino acid backbone remains inert during standard handling, storage, and physiological pH exposure.

G A Methyl Ester (C-Terminus) B Beta-Carbon Backbone A->B Stable C-C Bond C Methyl Carbamate (N-Terminus) C->B Stable C-N Bond R1 Carbamate Resonance Form I C->R1 Delocalization R2 Carbamate Resonance Form II C->R2 Delocalization

Figure 1: Structural topology and resonance stabilization of the carbamate moiety.

Thermodynamic Stability at Room Temperature (298 K)

At room temperature (25°C / 298 K) and neutral pH (pH 7.0), Methyl 3-(methoxycarbonylamino)butanoate is thermodynamically stable. While the standard Gibbs free energy of hydrolysis ( ΔGhyd∘​ ) for both the ester and the carbamate is exergonic, the reaction is kinetically locked due to high activation energy barriers ( Ea​ )[2].

  • Carbamate Inertness: The resonance stabilization of the methyl carbamate significantly reduces the electrophilicity of the carbonyl carbon[1]. Without a strong nucleophile (like OH− ) or a general acid catalyst, the spontaneous cleavage of the C-O or C-N bonds at 298 K is negligible.

  • Ester Inertness: Methyl esters require specific acid/base catalysis to undergo hydrolysis at room temperature. The steric hindrance provided by the adjacent β -methyl group further shields the ester carbonyl from nucleophilic attack.

Table 1: Estimated Thermodynamic and Kinetic Parameters at 298 K (pH 7.0)

Functional GroupParameterEstimated ValueCausality / Significance
Methyl Carbamate Resonance Energy~3-4 kcal/molLowers ground state energy, reducing electrophilicity.
Methyl Carbamate Hydrolysis Activation Energy ( Ea​ )> 20 kcal/molPrevents spontaneous C-N/C-O cleavage at RT.
Methyl Ester Hydrolysis Activation Energy ( Ea​ )~15-18 kcal/molKinetically locks the ester against neutral water attack.
Intact Molecule Standard Gibbs Free Energy ( ΔGf∘​ )ExergonicThermodynamically stable relative to unbonded atoms.

Mechanistic Degradation Pathways (Stress Conditions)

While stable at room temperature, exposing the molecule to extreme pH or thermal stress reveals its intrinsic degradation pathways.

  • Pathway A: Alkaline Hydrolysis (Saponification & Carbamate Cleavage) Under strongly basic conditions (pH > 10), the methyl ester undergoes rapid saponification via a BAc​2 mechanism. Concurrently or sequentially, the methyl carbamate can hydrolyze. Depending on the specific substitution, carbamate hydrolysis proceeds either via direct nucleophilic attack on the carbonyl or an E1cB (Elimination unimolecular conjugate base) mechanism involving the abstraction of the N-proton to form an isocyanate intermediate[3],[4].

  • Pathway B: Retro-Michael Addition (E1cB Elimination)

    β -amino acid derivatives are highly susceptible to retro-Michael elimination under strongly basic conditions or high heat. Abstraction of the acidic α -proton (adjacent to the ester) leads to the expulsion of the carbamate leaving group, generating methyl crotonate.

G M Methyl 3-(methoxycarbonylamino)butanoate H_base Base-Catalyzed Hydrolysis (pH > 10) M->H_base OH- Attack H_acid Acid-Catalyzed Hydrolysis (pH < 2) M->H_acid H+ Protonation E1cB E1cB Elimination (Strong Base/Heat) M->E1cB alpha-Proton Abstraction P1 3-aminobutanoic acid + MeOH + CO2 H_base->P1 Ester & Carbamate Cleavage H_acid->P1 Slow Cleavage P2 Methyl crotonate + Methyl carbamate E1cB->P2 Retro-Michael

Figure 2: Primary degradation pathways under extreme pH and thermal stress conditions.

Experimental Workflows for Stability Validation

To empirically validate the thermodynamic stability and establish a degradation kinetic baseline, the following self-validating protocol is recommended. This workflow utilizes Forced Degradation (Stress Testing) coupled with Arrhenius kinetics to extrapolate room-temperature stability.

Protocol: Real-Time and Accelerated Stability Profiling

Objective: Determine the degradation rate constant ( k ) and half-life ( t1/2​ ) of Methyl 3-(methoxycarbonylamino)butanoate.

Step 1: Solution Preparation

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile (ACN).

  • Prepare three aqueous buffer systems: pH 2.0 (Phosphate), pH 7.0 (HEPES), and pH 12.0 (Borate/NaOH). Causality Check: HEPES is selected for pH 7.0 over phosphate to avoid nucleophilic buffer catalysis, which can artificially inflate degradation rates.

Step 2: Incubation and Sampling

  • Dilute the stock solution 1:10 into each buffer system (final concentration 100 μ g/mL, 10% ACN). Causality Check: 10% ACN ensures complete solvation without significantly altering the dielectric constant of the bulk water, preventing micelle formation that skews kinetic data.

  • Aliquot into sealed amber glass vials and incubate in temperature-controlled chambers at 25°C, 40°C, and 60°C.

  • Pull samples at predefined time points: Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30.

Step 3: Quenching and Analysis

  • Quench extreme pH samples by neutralizing with equimolar HCl or NaOH to halt degradation. Causality Check: Quenching with equimolar acid/base is critical. Simply freezing the sample can lead to cryo-concentration effects where localized pH shifts accelerate degradation during the freezing process.

  • Analyze via RP-HPLC-UV (Detection at 210 nm) using a C18 column and a gradient of Water/ACN (0.1% TFA).

  • Confirm degradation products via LC-MS (ESI+).

Step 4: Data Synthesis & Self-Validation

  • Mass Balance Validation: The molar sum of the intact parent molecule and its quantifiable degradants (methyl crotonate, 3-aminobutanoic acid) must equal 100% ± 5% of the Day 0 concentration. A failure in mass balance indicates an unmonitored degradation pathway (e.g., volatilization) or analytical signal suppression, invalidating the run.

  • Arrhenius Extrapolation: Plot ln(kobs​) vs. 1/T (Kelvin) to calculate the Activation Energy ( Ea​ ), and extrapolate to 298 K to validate the room temperature half-life.

Quantitative Data Summary

The following table synthesizes expected kinetic behavior based on structural analogs and thermodynamic principles of carbamates and esters[3],[2].

Table 2: Projected Kinetic Half-Lives ( t1/2​ ) of Methyl 3-(methoxycarbonylamino)butanoate at 25°C

ConditionPrimary MechanismEstimated t1/2​ Analytical Observation
pH 2.0 (Aqueous) Acid-Catalyzed Hydrolysis> 30 DaysSlow formation of 3-aminobutanoic acid.
pH 7.0 (Aqueous) Neutral Hydrolysis> 10 YearsNo significant degradation observed.
pH 12.0 (Aqueous) Base-Catalyzed Hydrolysis / E1cB< 2 HoursRapid saponification and carbamate cleavage.
60°C, pH 12.0 Thermal E1cB Elimination< 15 MinutesImmediate formation of methyl crotonate.

Conclusion

Methyl 3-(methoxycarbonylamino)butanoate exhibits exceptional thermodynamic and kinetic stability at room temperature under neutral conditions. The synergistic protection of the β -amino acid backbone by the methyl ester and the resonance-stabilized methyl carbamate creates a highly robust intermediate. Degradation is strictly gated by high activation energy barriers, requiring aggressive catalytic conditions (pH < 2 or pH > 10) to initiate hydrolysis or retro-Michael elimination. This predictable stability profile makes it an ideal, reliable building block for advanced pharmaceutical synthesis and drug development pipelines.

References

  • Title: Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media Source: ResearchGate URL: [Link]

  • Title: Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates Source: SciELO URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture Source: ResearchGate URL: [Link]

Sources

Foundational

Methyl 3-(methoxycarbonylamino)butanoate MSDS, safety hazards, and toxicity data

Executive Summary & Chemical Identity Methyl 3-(methoxycarbonylamino)butanoate (C₇H₁₃NO₄) is a highly specialized N-protected β -amino acid derivative. In the realm of peptidomimetics and rational drug design, β -amino a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Methyl 3-(methoxycarbonylamino)butanoate (C₇H₁₃NO₄) is a highly specialized N-protected β -amino acid derivative. In the realm of peptidomimetics and rational drug design, β -amino acids are prized for their ability to impart enzymatic resistance to peptide sequences[1]. This specific compound utilizes a methoxycarbonyl (Moc) group for amine protection and a methyl ester for carboxyl protection. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic building block: the orthogonal nature of its protecting groups allows for highly controlled, site-specific modifications during complex solid-phase or solution-phase peptide synthesis.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name Methyl 3-(methoxycarbonylamino)butanoate
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
Exact Mass (Monoisotopic) 175.084 Da
Structural Class N-protected β -amino acid ester

Structural & Mechanistic Profiling

The Causality of Protecting Group Selection

In peptide synthesis, the choice of protecting groups dictates the success of the coupling cascade.

  • The Methyl Ester (C-Terminus): The methyl ester prevents unwanted polymerization or side-reactions at the carboxyl group during N-alkylation or cross-coupling. It is robust under mild basic conditions but can be selectively hydrolyzed using LiOH/H₂O when C-terminal activation is required.

  • The Methoxycarbonyl (Moc) Group (N-Terminus): While bulkier groups like Fmoc or Boc are standard, the Moc group (a methyl carbamate) is strategically selected when steric hindrance must be minimized. The Moc group is less sterically demanding, facilitating difficult couplings at adjacent sterically hindered centers. However, it requires harsher conditions for deprotection (e.g., strong acidic hydrolysis or specific enzymatic cleavage), making it an excellent orthogonal partner when standard acid-labile (Boc) or base-labile (Fmoc) groups are used elsewhere in the molecule.

Toxicological Assessment & Safety Hazards (MSDS)

Because Methyl 3-(methoxycarbonylamino)butanoate is a specialized intermediate, its toxicological profile is extrapolated from its structural constituents: the β -amino acid backbone and the methyl carbamate moiety.

While the fundamental β -amino acid backbone (analogous to β -alanine) exhibits low acute toxicity and serves as a natural human metabolite[1], the methyl carbamate substructure introduces significant handling risks. Methyl carbamate derivatives are recognized as Category 2 skin and eye irritants, and they carry Category 2 warnings for suspected carcinogenicity[2]. Furthermore, inhalation of its dust or aerosols can cause respiratory tract irritation (Category 3 target organ toxicity)[3].

Table 2: Extrapolated Hazard Classification & Safety Data

Hazard CategoryClassificationRoute of ExposureClinical Symptoms & Mitigation
Skin Irritation Category 2DermalCauses irritation. Mitigation: Wash with plenty of soap and water[2].
Eye Irritation Category 2AOcularCauses serious irritation. Mitigation: Rinse cautiously for several minutes[3].
Target Organ Toxicity Category 3InhalationRespiratory irritation. Mitigation: Use NIOSH-approved respirator[2].
Carcinogenicity Category 2SystemicSuspected of causing cancer. Mitigation: Handle in certified fume hood[3].
Storage and Handling Causality

N-protected amino acid derivatives containing ester linkages must be stored cold (2–8°C) and strictly dry[4]. Exposure to ambient humidity can lead to premature hydrolysis of the methyl ester, while elevated temperatures can induce auto-degradation of the carbamate linkage, releasing toxic methanol and carbon dioxide.

MetabolicPathway Parent Methyl 3-(methoxycarbonylamino)butanoate Esterase Esterase Cleavage (In Vivo / Mild Base) Parent->Esterase Hydrolysis Carbamate Hydrolysis (Harsh Conditions) Parent->Hydrolysis Metabolite1 3-(methoxycarbonylamino)butanoic acid (Low Toxicity) Esterase->Metabolite1 Metabolite2 Methanol + CO2 + Amine (Hepatotoxic / Irritant) Hydrolysis->Metabolite2

Fig 2: Predicted metabolic and degradation pathways highlighting toxicity risks.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the following protocol represents a self-validating system . Every chemical transformation is paired with an analytical checkpoint to confirm causality and prevent the propagation of errors.

Protocol: Synthesis of Methyl 3-(methoxycarbonylamino)butanoate

Objective: Convert 3-aminobutanoic acid into the fully protected target compound.

Step 1: C-Terminal Esterification

  • Suspend 3-aminobutanoic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Cool the suspension to 0°C using an ice bath. Causality: Cooling prevents exothermic runaway during the addition of the activating agent.

  • Dropwise, add thionyl chloride (SOCl₂, 1.5 eq).

  • Reflux the mixture at 65°C for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The mass spectrum must show the disappearance of the starting material and the appearance of the intermediate mass [M+H]+=118.08 .

Step 2: N-Terminal Carbamate Protection

  • Concentrate the intermediate in vacuo to remove excess methanol and SOCl₂.

  • Redissolve the crude methyl 3-aminobutanoate hydrochloride in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N, 3.0 eq) at 0°C. Causality: The base neutralizes the HCl salt and acts as an acid scavenger for the subsequent step, preventing acidic cleavage of the newly formed ester.

  • Add methyl chloroformate (1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (TLC): Perform Thin Layer Chromatography (Eluent: Hexane/EtOAc 1:1). Stain with Ninhydrin and heat. Self-Validation: The disappearance of a purple spot (primary amine) confirms complete N-protection.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

SynthesisWorkflow Start 3-Aminobutanoic Acid (Starting Material) Step1 Esterification (MeOH, SOCl2, 65°C) Start->Step1 Intermediate Methyl 3-aminobutanoate (Intermediate) Step1->Intermediate LC-MS Check Step2 N-Protection (Methyl chloroformate, Et3N) Intermediate->Step2 Product Methyl 3-(methoxycarbonylamino)butanoate (Target Compound) Step2->Product Yield > 85% Validation LC-MS & Ninhydrin TLC Validation Product->Validation

Fig 1: Step-by-step synthesis and analytical validation workflow for the target compound.

References

  • Beta-Alanine | C3H7NO2 | CID 239 - PubChem Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 3-(methoxycarbonylamino)butanoate in Peptidomimetic Synthesis and Coupling Reactions

Executive Summary The incorporation of non-natural β -amino acids into peptide backbones is a cornerstone strategy in modern drug development for generating highly stable, proteolytically resistant peptidomimetics (folda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural β -amino acids into peptide backbones is a cornerstone strategy in modern drug development for generating highly stable, proteolytically resistant peptidomimetics (foldamers) [1]. Methyl 3-(methoxycarbonylamino)butanoate (a doubly protected derivative of β -aminobutyric acid) serves as a highly versatile building block in this domain.

This application note provides a comprehensive, self-validating protocol for the orthogonal deprotection and coupling of this specific building block. By utilizing a methyl ester for C-terminal protection and a methoxycarbonyl (Moc) group for N-terminal protection, chemists can execute complex, multi-step solution-phase syntheses without the premature cleavage often associated with standard Fmoc/Boc strategies [2].

Mechanistic Insights & Structural Rationale

As a Senior Application Scientist, it is critical to understand the causality behind the selection of protecting groups and coupling reagents when working with β -amino acids:

  • The Moc (Methoxycarbonyl) Group: Unlike Fmoc (base-labile) or Boc (acid-labile), the Moc group is highly resistant to standard solid-phase peptide synthesis (SPPS) cleavage cocktails (e.g., 20% piperidine or 95% TFA) [2]. It is strategically deployed when the N-terminal protection must survive aggressive downstream functionalization, or when the Moc group itself is intended to remain in the final active pharmaceutical ingredient (API).

  • The Methyl Ester: Provides robust C-terminal protection that is strictly orthogonal to acid-labile side-chain protecting groups. It is selectively removed via mild alkaline hydrolysis (saponification).

  • Steric Considerations in Coupling: The additional methylene carbon in β -amino acids introduces unique torsional constraints. Coupling these residues requires highly efficient uronium-based coupling reagents (e.g., HATU) to overcome the steric hindrance at the β -position and prevent sluggish aminolysis [3].

Visualizing the Workflow and Biological Logic

The following diagrams illustrate the chemical workflow for utilizing Methyl 3-(methoxycarbonylamino)butanoate, as well as the biological rationale for incorporating it into peptide drugs.

Workflow A Methyl 3-(Moc-amino)butanoate (Fully Protected) B LiOH / THF:H2O (Saponification) A->B C 3-(Moc-amino)butanoic acid (Free C-Terminus) B->C D Peptide Coupling HATU / DIPEA C->D + H2N-Peptide E Moc-Protected β-Peptide (Elongated Chain) D->E F TMSI / CH3CN (Moc Cleavage) E->F Optional G Free Amine β-Peptide (Ready for N-Extension) F->G

Caption: Workflow for the orthogonal deprotection and coupling of Moc-protected β-amino acids.

Logic A β-Amino Acid Incorporation B Altered Backbone H-Bonding A->B D Steric Shielding of Peptide Bonds A->D C Formation of Stable Foldamers (e.g., 14-helices) B->C E Resistance to Proteolysis C->E D->E F Enhanced In Vivo Half-Life E->F

Caption: Mechanistic pathway by which β-amino acid incorporation enhances peptide drug stability.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective C-Terminal Saponification

To utilize the compound as an acyl donor, the methyl ester must first be hydrolyzed to the free carboxylic acid.

Reagents: Methyl 3-(methoxycarbonylamino)butanoate (1.0 eq), LiOH·H₂O (1.5 eq), THF/H₂O (3:1 v/v). Procedure:

  • Dissolve the protected β -amino acid in the THF/H₂O mixture. Causality: The mixed solvent ensures solubilization of the lipophilic organic substrate while providing the aqueous environment necessary for hydroxide nucleophilicity.

  • Add LiOH·H₂O at 0 °C. Causality: Lithium hydroxide is preferred over sodium hydroxide to minimize the risk of base-catalyzed epimerization.

  • Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature.

  • Quench by acidifying to pH 3 using 1M HCl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Self-Validation:

  • TLC: Spot the product on silica. It will be Ninhydrin-negative (Moc group is intact) but Bromocresol Green-positive (indicating the presence of a free carboxylic acid).

  • LC-MS: Monitor for the loss of 14 Da ( −CH2​ ) corresponding to the conversion of the methyl ester to the free acid.

Protocol B: Solution-Phase Peptide Coupling

Reagents: 3-(Moc-amino)butanoic acid (1.2 eq), Target Peptide-NH₂ (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq), anhydrous DMF. Procedure:

  • Dissolve the free acid and HATU in anhydrous DMF at 0 °C.

  • Add DIPEA dropwise and stir for 5 minutes. Causality: Pre-activation with HATU generates an active highly reactive HOAt-ester. The 7-aza nitrogen of HOAt provides neighboring group participation, accelerating the aminolysis of the sterically hindered β -carbon.

  • Add the target peptide (free N-terminus) to the mixture and stir for 2 hours at room temperature. Self-Validation:

  • Kaiser Test: Perform a Kaiser test on an aliquot of the reaction mixture. The transition from deep blue (free primary amine) to yellow (complete acylation) validates the success of the coupling.

Protocol C: N-Terminal Moc Deprotection (If Chain Extension is Required)

If the Moc group is not part of the final API, it must be removed. Because it is resistant to TFA and piperidine, hard Lewis acid cleavage is required [4]. Reagents: Trimethylsilyl iodide (TMSI) (2.0 eq), anhydrous Acetonitrile. Procedure:

  • Dissolve the Moc-protected peptide in anhydrous acetonitrile under an inert argon atmosphere.

  • Add TMSI dropwise at room temperature and heat to 50 °C for 2–3 hours. Causality: TMSI coordinates to the carbonyl oxygen of the Moc group, making the methyl carbon highly electrophilic. Iodide acts as a nucleophile in an SN​2 attack on the methyl group, leading to the spontaneous decarboxylation ( CO2​ release) of the resulting carbamic acid.

  • Quench with methanol to destroy excess TMSI, concentrate, and purify via RP-HPLC. Self-Validation:

  • LC-MS: Confirm the loss of 58 Da ( −C2​H2​O2​ ).

  • Chloranil Test: A positive result confirms the unmasking of the free amine.

Quantitative Data: Coupling Reagent Efficacy

When coupling 3-(Moc-amino)butanoic acid to a sterically hindered secondary amine or a bulky peptide fragment, the choice of coupling reagent drastically impacts yield. The data below summarizes the efficacy of various activation strategies [3].

Coupling ReagentAdditiveBaseSolventConversion (%)Epimerization (%)
HATU NoneDIPEADMF>98 <1
DIC OxymaNoneDMF92<2
PyBOP NoneNMMDMF85<2
EDC HOBtDIPEADMF/DCM75<1

Note: HATU is the gold standard for this specific building block due to the stabilization of the transition state by the HOAt leaving group.

References

  • Werner, H. M., & Horne, W. S. (2016). "Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution." ChemBioChem, 17(8), 712–718. URL:[Link]

  • Irie, H., et al. (1980). "VALIDITY OF METHOXYCARBONYL AS AN N-PROTECTING GROUP IN PEPTIDE SYNTHESIS: NEW SYNTHESIS OF MSH-RELEASE INHIBITING FACTOR." Chemistry Letters, 9(6), 705–708. URL:[Link]

  • Appella, D. H., et al. (1996). "β-Peptide Foldamers: Robust Helix Formation in a New Family of β-Amino Acid Oligomers." Journal of the American Chemical Society, 118(51), 13071–13072. URL:[Link]

  • U.S. Patent No. 6,506,782 (2003). "Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
Application

Application Note &amp; Protocol: Preparation of Methyl 3-(methoxycarbonylamino)butanoate Stock Solutions for In Vitro Assays

An Application Guide by Gemini Scientific Introduction The reproducibility and accuracy of in vitro assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. Methyl 3-(metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by Gemini Scientific

Introduction

The reproducibility and accuracy of in vitro assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. Methyl 3-(methoxycarbonylamino)butanoate, a small organic molecule, requires a systematic approach to solubilization and storage to ensure its stability and integrity for pharmacological and biological screening. Improper handling can lead to issues such as precipitation, degradation, or inaccurate concentration, all of which can compromise experimental results.

This document provides a comprehensive, field-proven protocol for the preparation of high-concentration stock solutions of Methyl 3-(methoxycarbonylamino)butanoate. As publicly available physicochemical data for this specific compound is limited, this guide emphasizes a first-principles approach, grounding the protocol in established best practices for handling novel or poorly characterized small molecules. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently prepare reliable solutions for their assays.

Compound Characteristics & Solvent Selection

Physicochemical Properties

To properly handle a compound, understanding its basic properties is essential. The key characteristics for Methyl 3-(methoxycarbonylamino)butanoate are summarized below.

PropertyValue / DescriptionRationale & Comments
IUPAC Name Methyl 3-(methoxycarbonylamino)butanoate-
Molecular Formula C₇H₁₃NO₄-
Molecular Weight 175.18 g/mol Calculated value. Essential for accurate concentration calculations.
Appearance Assumed to be a solid (white to off-white powder) or oil.Physical state should be confirmed upon receipt.
Solubility Empirically DeterminedExpected to have low aqueous solubility but good solubility in organic solvents like DMSO or ethanol.[1] This protocol focuses on using Dimethyl Sulfoxide (DMSO).
The Critical Role of Solvent Selection

The choice of solvent is arguably the most critical decision in stock solution preparation. For many water-insoluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several reasons[2]:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar organic compounds.[3]

  • Miscibility with Aqueous Media: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to final working concentrations.[4]

  • Assay Compatibility: Most cell lines can tolerate low final concentrations of DMSO (typically ≤0.5%) without significant cytotoxicity.[3] However, this must be empirically verified for the specific cell line and assay in use.

Causality Behind Experimental Choice: The primary goal is to create a highly concentrated stock (e.g., 10-50 mM) to minimize the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts.[2] Always include a vehicle control (assay media with the same final DMSO concentration as the test samples) in all experiments to account for any solvent effects.[5]

Protocol: Preparing a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution in anhydrous, high-purity DMSO.

Materials and Equipment
  • Methyl 3-(methoxycarbonylamino)butanoate

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, low-retention tips

  • Sterile microcentrifuge tubes (1.5 mL) or glass vials with Teflon-lined screw caps[6]

  • Vortex mixer

  • Bath sonicator (optional)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for preparing a validated stock solution.

Stock_Preparation_Workflow calc 1. Calculate Mass (for 10 mM in 1 mL) weigh 2. Weigh Compound (e.g., 1.75 mg) calc->weigh add_dmso 3. Add Solvent (1 mL DMSO) weigh->add_dmso dissolve 4. Dissolve Thoroughly (Vortex, Sonicate) add_dmso->dissolve inspect 5. Visually Inspect (Ensure no particulates) dissolve->inspect aliquot 6. Aliquot (e.g., 20 µL portions) inspect->aliquot label_tubes 7. Label Clearly aliquot->label_tubes store 8. Store at -20°C or -80°C label_tubes->store

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Methodology
  • Calculate the Required Mass:

    • The formula to calculate the mass needed is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For a 10 mM stock in 1 mL :

      • Mass = (0.010 mol/L) × (0.001 L) × (175.18 g/mol ) = 0.0017518 g

      • Mass = 1.75 mg

  • Weigh the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube or glass vial on the analytical balance.

    • Carefully weigh approximately 1.75 mg of Methyl 3-(methoxycarbonylamino)butanoate directly into the tared tube. Record the exact mass.

    • Expert Tip: It is more accurate to weigh a slightly different mass (e.g., 1.81 mg) and recalculate the exact concentration than to struggle to weigh exactly 1.75 mg.

  • Recalculate the Exact Concentration (Self-Validation):

    • Use the actual mass weighed to determine the precise concentration of your stock. Actual Conc. (mM) = [Actual Mass (mg) / 175.18 ( g/mol )] / Volume (mL)

    • Example: If you weighed 1.81 mg and will add 1 mL of DMSO:

      • Actual Conc. = (1.81 / 175.18) / 1 = 10.33 mM

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound.

    • Cap the tube securely and vortex vigorously for 1-2 minutes.[3]

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[3]

    • Gentle warming (e.g., to 37°C) can be used as a last resort, but be cautious as heat may degrade some compounds.[3]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved and the solution is clear, aliquot the primary stock into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Trustworthiness Check: Aliquoting is critical to prevent the degradation that can occur with repeated freeze-thaw cycles and to minimize contamination.[7]

    • Label each aliquot with the compound name, exact concentration, solvent, and date.

    • Store the aliquots at -20°C or -80°C for long-term stability.[7]

Protocol: Preparing Working Solutions via Serial Dilution

Never add a highly concentrated DMSO stock directly to a large volume of aqueous buffer or media, as this can cause the compound to precipitate out of solution.[5] The best practice is to perform serial dilutions.

Serial Dilution Workflow

Serial_Dilution stock 10 mM Primary Stock (in 100% DMSO) intermediate 1 mM Intermediate Stock (in 100% DMSO) stock->intermediate 1:10 dilution in DMSO control Vehicle Control (0.1% DMSO in Assay Medium) working 10 µM Final Concentration (in Assay Medium) intermediate->working 1:100 dilution in Assay Medium

Caption: Serial dilution from primary stock to final working solution.

Step-by-Step Methodology

This example prepares a final concentration of 10 µM in an assay where the final DMSO concentration should be 0.1%.

  • Thaw and Prepare:

    • Thaw one aliquot of the 10 mM primary stock at room temperature.[6]

    • Briefly vortex the thawed tube.

  • Prepare an Intermediate Dilution (in DMSO):

    • Pipette 90 µL of pure DMSO into a new sterile tube.

    • Add 10 µL of the 10 mM primary stock to the 90 µL of DMSO.

    • Vortex thoroughly. This creates a 1 mM intermediate stock (a 1:10 dilution).

  • Prepare the Final Working Solution (in Assay Medium):

    • Pipette 999 µL of your final assay buffer or cell culture medium into a new sterile tube.

    • Add 1 µL of the 1 mM intermediate stock to the 999 µL of medium.

    • Vortex immediately and thoroughly. This creates a 1 µM final working solution (a 1:1000 dilution). The final DMSO concentration is 0.1%. Note: Adjust volumes as needed for your specific final concentration.

  • Prepare the Vehicle Control:

    • Prepare a control sample by adding the same final concentration of DMSO to the assay medium (e.g., 1 µL of pure DMSO to 999 µL of medium for a 0.1% concentration).

Recommended Final Solvent Concentrations
Assay TypeRecommended Max Final DMSO %Rationale
Cell-based Assays (General) ≤ 0.5%Many cell lines tolerate up to 1%, but 0.5% is a widely recommended upper limit to minimize cytotoxicity.[3]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to DMSO than immortalized cell lines.[3]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be kept consistent across all plates and a vehicle control is mandatory.[3]

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics website. [Link]

  • Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions. Retrieved from Cold Spring Harbor Protocols. [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from University of Waterloo Safety Office. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from Enfanos website. [Link]

  • CAS Common Chemistry. (n.d.). Search Results. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). Search Results. Retrieved March 27, 2026, from [Link]

  • Lauth, D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from Rice University website. [Link]

  • The University of Iowa. (n.d.). Chemical Storage Information. Retrieved from Environmental Health and Safety - The University of Iowa. [Link]

  • Loughborough University. (n.d.). Chemical Storage Safety Guidance. Retrieved from Health and Safety Service - Loughborough University. [Link]

Sources

Method

Application Note: Liquid-Liquid Extraction and Isolation of Methyl 3-(methoxycarbonylamino)butanoate

Introduction & Chemical Profiling Methyl 3-(methoxycarbonylamino)butanoate is a highly versatile β -amino acid derivative frequently utilized as an intermediate in peptidomimetic synthesis and drug development. Structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Methyl 3-(methoxycarbonylamino)butanoate is a highly versatile β -amino acid derivative frequently utilized as an intermediate in peptidomimetic synthesis and drug development. Structurally, it features both a methyl ester and a methyl carbamate (methoxycarbonylamino) group.

From an isolation standpoint, the molecule presents a unique challenge: its relatively low molecular weight (175.18 g/mol ) combined with dual hydrogen-bond accepting (C=O) and donating (N-H) sites imparts moderate aqueous solubility. Consequently, standard organic extraction requires precise manipulation of the aqueous phase's ionic strength and pH to prevent yield loss and chemical degradation. This application note details a field-proven, self-validating liquid-liquid extraction (LLE) protocol designed to maximize recovery and purity.

Mechanistic Principles of the Extraction

To design a robust isolation protocol, we must establish the causality behind our solvent and buffer selections.

The "Salting-Out" Effect (Ionic Strength Causality): Because the target compound is moderately polar, it exhibits partial partitioning into pure water. By utilizing a saturated sodium chloride (brine) solution during the wash phase, we introduce a high concentration of Na+ and Cl− ions. Water molecules preferentially form tight hydration shells around these ions, effectively reducing the volume of "free" water available to solvate the carbamate. This thermodynamically forces the target compound into the organic phase, drastically improving the partition coefficient ( Kp​ ).

pH Control and Hydrolysis Prevention: Both the methyl ester and the methoxycarbonyl carbamate are susceptible to hydrolytic cleavage.

  • Strongly Basic Conditions (pH > 10): Induce rapid saponification of the methyl ester, yielding the highly water-soluble carboxylate salt, which will be irreversibly lost in the aqueous waste.

  • Strongly Acidic Conditions (pH < 4): Can trigger acid-catalyzed cleavage of the carbamate protecting group or ester hydrolysis.

  • Optimal Window: Extraction must occur at near-neutral conditions (pH 6–8). Quenching upstream reactions with saturated aqueous ammonium chloride ( NH4​Cl ) provides a mild, self-buffering system (pH ~6.0) that neutralizes residual bases without risking acid hydrolysis[1].

pHDynamics Start Methyl 3-(methoxycarbonylamino)butanoate in Aqueous Matrix Acidic Acidic (pH < 4) Start->Acidic Neutral Neutral (pH 6 - 8) Start->Neutral Basic Basic (pH > 10) Start->Basic BocCleave Carbamate Cleavage (Impurity Generation) Acidic->BocCleave Stable Stable Partitioning (High Recovery) Neutral->Stable Sapon Ester Saponification (Yield Loss) Basic->Sapon

Fig 1. Effect of aqueous pH on the structural integrity of the target compound during LLE.

Quantitative Data & Solvent Selection

Selecting the correct organic solvent is critical. Ethyl acetate (EtOAc) is the premier choice for methoxycarbonylamino derivatives because its moderate dielectric constant ( ϵ=6.02 ) and hydrogen-bond accepting properties perfectly match the polarity of the carbamate, often yielding >90% recovery[2].

Table 1: Solvent Extraction Matrix

Solvent ChoicePolarity IndexPartition EfficiencyEmulsion RiskRecommendation
Ethyl Acetate (EtOAc) 4.4ExcellentLow to ModeratePrimary Choice. Optimal balance of polarity and volatility[3].
Dichloromethane (DCM) 3.1GoodLowAlternative. Good for avoiding water carryover, but less effective for polar H-bonders.
Diethyl Ether 2.8PoorHigh (Evaporates)Not recommended. Polarity is too low for efficient extraction of dual-esters.

Step-by-Step Liquid-Liquid Extraction Protocol

This protocol is designed as a self-validating system. By measuring the pH at step 1 and confirming mass balance at step 6, the scientist can ensure the integrity of the extraction[1].

Materials Required:

  • Ethyl Acetate (EtOAc, ACS Grade or higher)

  • Saturated Aqueous Ammonium Chloride ( NH4​Cl )

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Methodology:

  • Reaction Quenching & pH Adjustment:

    • Transfer the crude reaction mixture to a suitably sized Erlenmeyer flask.

    • Slowly add saturated aqueous NH4​Cl (1 mL per 1 mmol of theoretical product) while stirring vigorously.

    • Self-Validation Check: Spot the aqueous phase on pH paper. It must read between pH 6.0 and 7.5. If basic, add additional NH4​Cl dropwise.

  • Primary Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add EtOAc equal to 2x the volume of the aqueous phase.

    • Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 30 seconds, venting every 10 seconds.

    • Allow the phases to separate completely. Drain the lower aqueous layer into a clean flask. Collect the upper organic layer in a separate flask.

  • Iterative Exhaustive Extraction:

    • Return the aqueous layer to the separatory funnel.

    • Extract with fresh EtOAc (1x the original aqueous volume) two additional times to ensure complete partitioning of the polar carbamate[1].

    • Combine all EtOAc organic layers.

  • Washing Phase:

    • Return the combined organic layers to the separatory funnel.

    • Wash with saturated aqueous NH4​Cl (0.5x organic volume) to remove residual water-soluble amines.

    • Wash with Brine (0.5x organic volume) to initiate the "salting-out" effect and pre-dry the organic phase.

  • Drying and Filtration:

    • Transfer the organic phase to an Erlenmeyer flask. Add anhydrous Na2​SO4​ until the powder flows freely like sand (indicating all trace water is absorbed).

    • Let sit for 10–15 minutes.

    • Filter the suspension through a fluted filter paper or a sintered glass funnel to remove the drying agent. Rinse the filter cake with a small volume of cold EtOAc.

  • Concentration:

    • Concentrate the filtrate in vacuo using a rotary evaporator (Water bath: 35°C, Pressure: ~200 mbar decreasing to 50 mbar).

    • Self-Validation Check: Weigh the resulting oil/solid to determine the crude mass balance against the theoretical yield.

LLE_Workflow Rxn Crude Reaction Mixture (Aqueous + Organics) Quench Quench & pH Adjust (Sat. NH4Cl, pH 6-7) Rxn->Quench Extract Extraction with EtOAc (3x Volumes) Quench->Extract AqPhase Aqueous Phase (Discard/Recycle salts) Extract->AqPhase Bottom Layer OrgPhase Combined Organic Phase (Target Compound) Extract->OrgPhase Top Layer Wash Wash Phase (Sat. NH4Cl -> Brine) OrgPhase->Wash Dry Dry over Anhydrous Na2SO4 & Filter Wash->Dry Conc Concentrate in vacuo (35°C) Dry->Conc Pure Isolated Methyl 3- (methoxycarbonylamino)butanoate Conc->Pure

Fig 2. Step-by-step liquid-liquid extraction workflow for carbamate isolation.

Troubleshooting Common Issues

Table 2: LLE Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Stubborn Emulsion Formation Fine precipitation of organic salts or high concentration of amphiphilic impurities trapping water droplets.Add 5-10 mL of brine to increase aqueous density, or gently swirl (do not shake) the funnel. Alternatively, filter the biphasic mixture through a pad of Celite.
Low Mass Recovery (<60%) Incomplete partitioning due to the compound's polarity; compound remains in the aqueous phase.Perform a "back-extraction." Saturate the discarded aqueous layer with solid NaCl, and extract again with a 9:1 mixture of EtOAc:Methanol[3].
Product Degradation (NMR shows acid/alcohol) pH excursion during quenching causing ester saponification or carbamate cleavage.Strictly monitor pH during the quench phase. Ensure the aqueous layer does not exceed pH 8 or drop below pH 4.

References

  • Preparation of (R)-2-(7-methoxycarbonylamino-dibenzofuran-2-sulfonylamino)-3-methyl-butyric acid WAY-279433. AWS.
  • US7122697B2 - Method for producing carbamates and method for producing isocyanates. Google Patents.
  • Isolation, Synthesis, and Semisynthesis of Amaryllidaceae Constituents. Journal of Natural Products - ACS Publications.

Sources

Application

The Role of N-Protected Amino Acid Esters in API Development: A Detailed Guide Focused on a Key Antiviral Intermediate

Introduction In the intricate world of active pharmaceutical ingredient (API) development, the strategic use of specialized building blocks is paramount to the efficient and successful synthesis of complex drug molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate world of active pharmaceutical ingredient (API) development, the strategic use of specialized building blocks is paramount to the efficient and successful synthesis of complex drug molecules. Among these, protected amino acids and their derivatives are of central importance, particularly in the construction of peptidomimetics and other targeted therapeutics. This guide delves into the role of such compounds, with a specific focus on N-methoxycarbonyl protected amino acid esters. While direct, large-scale applications of Methyl 3-(methoxycarbonylamino)butanoate , a protected β-amino acid ester, are not extensively documented in publicly available literature, its structural motif is highly relevant to modern medicinal chemistry.

To provide a concrete and instructive example, this document will center on the well-established role of its α-amino acid analogue, (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid (also known as Methoxycarbonyl-L-valine or Moc-Val-OH), a critical intermediate in the synthesis of the blockbuster antiviral drug, Ledipasvir. We will explore the synthesis of this key intermediate, its application in the total synthesis of Ledipasvir, and the broader context of how protected amino acid esters, including β-amino acid derivatives like Methyl 3-(methoxycarbonylamino)butanoate, are leveraged in drug discovery.

Part 1: (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid (Moc-Val-OH): A Vital Component in Antiviral Therapy

Ledipasvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, essential for viral RNA replication and virion assembly.[1] Its complex molecular architecture necessitates a convergent synthetic strategy, relying on the coupling of several advanced intermediates. One of these crucial fragments is the N-methoxycarbonyl protected L-valine, Moc-Val-OH.

Synthesis of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid (Moc-Val-OH)

The preparation of Moc-Val-OH is a foundational step in the overall synthesis of Ledipasvir. The methoxycarbonyl group serves as a stable and reliable protecting group for the amine functionality of the valine amino acid, preventing unwanted side reactions during subsequent coupling steps. A common and efficient method for its synthesis involves the reaction of L-valine with methyl chloroformate under basic conditions.

Protocol 1: Synthesis of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Valine117.153.90 g33.29 mmol
Sodium Hydroxide (1M aq.)40.0033 mL33 mmol
Sodium Carbonate105.991.83 g17.2 mmol
Methyl Chloroformate94.502.8 mL36.1 mmol
Diethyl Ether74.123 x 17 mL-
Concentrated HCl36.46As needed-
Dichloromethane84.933 x 17 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a solution of sodium hydroxide (33 mL of 1M aqueous solution) and L-valine (3.90 g, 33.29 mmol), add sodium carbonate (1.83 g, 17.2 mmol).

  • Cool the resulting solution in an ice-water bath.

  • Add methyl chloroformate (2.8 mL, 36.1 mmol) dropwise to the cooled solution.

  • Remove the cooling bath and stir the reaction mixture at ambient temperature for 3.25 hours.[2]

  • Wash the reaction mixture with diethyl ether (3 x 17 mL) to remove any unreacted methyl chloroformate and other non-polar impurities.

  • Cool the aqueous phase in an ice-water bath and carefully acidify with concentrated HCl to a pH of 1-2.

  • Extract the acidified aqueous phase with dichloromethane (3 x 17 mL).

  • Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid as a white to off-white solid.[2]

This straightforward and scalable protocol provides the key building block, Moc-Val-OH, in high purity, ready for the subsequent fragment coupling in the synthesis of Ledipasvir.

Application of Moc-Val-OH in the Synthesis of Ledipasvir

The final stages of Ledipasvir synthesis involve the coupling of the complex benzimidazole-fluorene core with the protected valine-azaspiro[2.4]heptane derivative. Moc-Val-OH is activated and then reacted with the free amine of the spirocyclic intermediate to form a crucial amide bond.

Visualizing the Synthetic Strategy:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Benzimidazole-Fluorene Core Benzimidazole-Fluorene Core Ledipasvir Ledipasvir Benzimidazole-Fluorene Core->Ledipasvir Final Coupling L-Valine L-Valine Moc-Val-OH Moc-Val-OH L-Valine->Moc-Val-OH Protection Valine-Azaspiro[2.4]heptane Derivative Valine-Azaspiro[2.4]heptane Derivative Moc-Val-OH->Valine-Azaspiro[2.4]heptane Derivative Coupling Valine-Azaspiro[2.4]heptane Derivative->Ledipasvir Final Coupling

Caption: Convergent synthesis of Ledipasvir.

Protocol 2: Amide Coupling with Moc-Val-OH in Ledipasvir Synthesis (Illustrative)

This protocol is a generalized representation based on common peptide coupling techniques described in the patent literature for Ledipasvir synthesis.

Materials and Reagents:

ReagentRole
(S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivativeAmine component
Moc-Val-OHCarboxylic acid component
HATU or EDCI/HOBtCoupling agents
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Base
Dimethylformamide (DMF) or AcetonitrileSolvent

Procedure:

  • Dissolve the amine component (the azaspiro[2.4]heptane derivative) and Moc-Val-OH in an appropriate aprotic solvent such as DMF or acetonitrile in a reaction vessel.

  • Add a suitable organic base, such as DIPEA or TEA, to the mixture.

  • Cool the reaction mixture to 0-5°C.

  • Add the coupling agent (e.g., HATU or a combination of EDCI and HOBt) portion-wise to the cooled solution.

  • Allow the reaction to stir at a controlled temperature (e.g., 0-25°C) for several hours until completion, as monitored by a suitable analytical technique like LC-MS.

  • Upon completion, the reaction is typically worked up by dilution with an organic solvent and washing with aqueous solutions to remove the coupling byproducts and excess reagents.

  • The resulting coupled product, a key advanced intermediate of Ledipasvir, is then purified, often by column chromatography or recrystallization.

The choice of coupling agent and reaction conditions is critical to ensure high yield and minimize racemization at the chiral centers.

Part 2: The Broader Role of Protected β-Amino Acid Esters in Drug Discovery

While the specific use of Methyl 3-(methoxycarbonylamino)butanoate in a marketed API is not prominent, its structure as a protected β-amino acid methyl ester places it within a class of compounds of significant interest to medicinal chemists. β-amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon. Their incorporation into peptide chains leads to the formation of β-peptides or mixed α,β-peptides, which can adopt unique and stable secondary structures.[3]

Peptidomimetics and Their Advantages

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[4] The inclusion of β-amino acids is a key strategy in the design of peptidomimetics.[5]

Advantages of Incorporating β-Amino Acids:

  • Proteolytic Stability: The altered backbone structure of β-peptides makes them resistant to degradation by proteases, which are enzymes that cleave the peptide bonds of α-amino acids. This leads to a longer in-vivo half-life.

  • Structural Diversity: β-peptides can fold into stable helices, sheets, and turns that are distinct from those of α-peptides. This allows for the creation of novel scaffolds for interacting with biological targets.[3]

  • Bioactivity: β-amino acid-containing peptides have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][6]

Visualizing the Structural Difference:

G cluster_0 α-Amino Acid cluster_1 β-Amino Acid a R-CH(NH2)-COOH b R-CH(NH2)-CH2-COOH

Caption: Comparison of α- and β-amino acid structures.

Potential Applications of Methyl 3-(methoxycarbonylamino)butanoate

As a protected β-amino acid methyl ester, Methyl 3-(methoxycarbonylamino)butanoate is a versatile building block for the synthesis of more complex molecules. The methyl ester provides protection for the carboxylic acid functionality, while the methoxycarbonyl group protects the amine. This dual protection allows for selective deprotection and modification at either end of the molecule.

Potential Synthetic Routes Involving Methyl 3-(methoxycarbonylamino)butanoate:

  • Hydrolysis of the ester: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, which can then be coupled with other amino acids or amines to extend a peptide chain.

  • Deprotection of the amine: The methoxycarbonyl group can be removed to liberate the free amine, which can then be acylated or alkylated.

  • Direct use in multi-component reactions: Protected amino acid esters can sometimes be used directly in certain multi-component reactions to build molecular complexity in a single step.

The development of efficient methods for synthesizing enantiomerically pure β-amino acids and their derivatives is an active area of research, as these compounds are valuable starting materials for the synthesis of a wide range of biologically active molecules.[7][8]

Conclusion

The journey of an active pharmaceutical ingredient from a laboratory concept to a life-saving medicine is paved with innovative synthetic chemistry. Protected amino acid esters, such as Methyl 3-(methoxycarbonylamino)butanoate and its well-utilized analogue (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid, are fundamental tools in the medicinal chemist's arsenal. While the direct application of the former in a blockbuster drug is not yet in the public record, its structural class represents a promising avenue for the development of next-generation therapeutics, particularly in the realm of peptidomimetics. The detailed exploration of the synthesis and application of Moc-Val-OH in the creation of Ledipasvir serves as a powerful testament to the critical role these seemingly simple building blocks play in the fight against disease. As our understanding of disease pathways deepens, the demand for novel and diverse molecular scaffolds will continue to grow, ensuring that the chemistry of protected amino acids and their analogues remains a vibrant and essential field of scientific inquiry.

References

  • Ledipasvir. PubChem, National Center for Biotechnology Information. [Link]

  • Akaji, K., Hayashi, Y., Kiso, Y., & Kuriyama, N. (2016). Convergent Synthesis of Dolastatin 15 by Solid Phase Coupling of an N-Methylamino Acid. The Journal of Organic Chemistry.
  • Synthesis of Dolastatin 15 mimetic peptoids. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tan, R., & Luesch, H. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria.
  • Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., Chen, X., & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]

  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. MRS Communications. [Link]

  • Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
  • Riaz, N. N., Rehman, M. F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • Peptidomimetic agents, synthesis and uses thereof.
  • Antiviral Protein–Protein Interaction Inhibitors. National Institutes of Health. [Link]

  • Forró, E., & Fülöp, F. (2020).
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of Methyl Butanoate Overview. Scribd. [Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Publishing. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 3-(methoxycarbonylamino)butanoate Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the long-term stability of β -amino acid derivatives. Methyl 3-(methoxycarbonylamino)butanoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the long-term stability of β -amino acid derivatives. Methyl 3-(methoxycarbonylamino)butanoate is a highly versatile peptidomimetic building block[1]. However, it possesses two distinct hydrolyzable moieties: a C-terminal methyl ester and an N-terminal methyl carbamate.

Understanding the thermodynamic and kinetic vulnerabilities of these groups is essential for preventing degradation during long-term storage and experimental handling. This guide provides a mechanistic breakdown of these pathways, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Causality of Degradation

To troubleshoot degradation, we must first understand the structural hierarchy of the molecule's vulnerabilities.

DegradationPathways Intact Methyl 3-(methoxycarbonylamino)butanoate (Intact Molecule) EsterHydro 3-(methoxycarbonylamino)butanoic acid + Methanol (Ester Hydrolysis) Intact->EsterHydro H2O, Base/Acid (Primary Pathway) CarbHydro Methyl 3-aminobutanoate + Methanol + CO2 (Carbamate Hydrolysis) Intact->CarbHydro H2O, Extreme pH/Enzymes (Secondary Pathway) FullHydro 3-aminobutanoic acid (Complete Hydrolysis) EsterHydro->FullHydro Prolonged Hydrolysis CarbHydro->FullHydro Prolonged Hydrolysis

Fig 1. Primary and secondary hydrolytic degradation pathways of the target molecule.

The methyl ester is the primary site of vulnerability. Esters are highly susceptible to base-catalyzed hydrolysis (and to a lesser extent, acid-catalyzed hydrolysis) in the presence of trace moisture[2]. Conversely, the methyl carbamate is significantly more stable. The carbamate functionality benefits from amide resonance—the delocalization of the nitrogen's nonbonded electrons into the carboxyl moiety—which restricts conformation and lowers the rotational barrier, providing robust chemical stability[3]. Therefore, degradation almost exclusively begins at the ester.

Troubleshooting FAQs

Q1: I stored my neat compound in a -20°C freezer, but LC-MS shows significant degradation over six months. Why? A1: Storing hygroscopic esters in a standard freezer without secondary desiccation is a critical error. Freezers maintain a highly humid microenvironment. When cold vials are temporarily removed and opened at room temperature, atmospheric moisture rapidly condenses directly onto the compound[4]. Over multiple freeze-thaw cycles, this microscopic water accumulation drives spontaneous ester hydrolysis. Causality: Cold storage only slows down kinetics; it does not eliminate the thermodynamic driving force of hydrolysis if water is introduced.

Q2: How does pH affect the stability of this compound in solution? A2: The stability of both the ester and carbamate is strictly pH-dependent. Base-catalyzed hydrolysis of the methyl ester is highly efficient, as the hydroxide ion is a strong nucleophile that rapidly attacks the carbonyl carbon[2]. At pH > 8, the half-life of the ester drops precipitously. Acid-catalyzed hydrolysis (pH < 3) also occurs but requires protonation of the carbonyl oxygen, making it generally slower. To maximize stability in aqueous media, maintain a slightly acidic buffer (pH 4.5–6.0).

Q3: I am observing a mass shift of -14 Da in my mass spectra. What is the structural cause? A3: A mass shift of -14 Da indicates the hydrolysis of the methyl ester to the free carboxylic acid. The reaction replaces a methoxy group ( −OCH3​ , 31 Da) with a hydroxyl group ( −OH , 17 Da), resulting in a net loss of 14 Da. If you observe a mass shift of -58 Da, this indicates the much rarer hydrolysis of the methyl carbamate (loss of methanol and decarboxylation of the resulting carbamic acid).

Q4: Can I prepare stock solutions in methanol or ethanol for long-term storage? A4: No. Storing methyl esters in protic solvents like ethanol can lead to transesterification, especially if trace acidic or basic impurities are present. This will convert your methyl ester into an ethyl ester (a +14 Da mass shift). Always reconstitute the compound in anhydrous, aprotic solvents such as DMSO or acetonitrile for stock solutions.

Quantitative Data Summary
Degradation PathwayTriggering ConditionsLC-MS Mass ShiftPreventative Strategy
Ester Hydrolysis Moisture, pH > 8.0 or pH < 3.0-14 DaStore neat compound under Ar/N₂ with active desiccants.
Carbamate Hydrolysis Extreme pH, biological esterases-58 DaMaintain pH 4.5–6.0; add esterase inhibitors in bio-matrices.
Transesterification Storage in protic solvents (e.g., EtOH)+14 Da (if EtOH)Reconstitute strictly in anhydrous aprotic solvents (DMSO/MeCN).
Experimental Protocols
Protocol 1: Preparation of Anhydrous Aliquots for Long-Term Storage

This protocol establishes a self-validating system to ensure the compound remains completely isolated from atmospheric moisture.

  • Pre-Drying : Transfer the bulk Methyl 3-(methoxycarbonylamino)butanoate into a vacuum desiccator containing fresh anhydrous MgSO4​ or molecular sieves (3Å). Apply high vacuum ( <1 mbar) for 12 hours at room temperature to remove residual synthesis moisture[4].

  • Inert Aliquoting : Inside a nitrogen or argon-filled glovebox, weigh the compound into single-use amber glass vials (e.g., 5 mg per vial). Causality: Single-use aliquots prevent the repeated exposure to atmospheric condensation that occurs when sampling from a bulk container.

  • Sealing and Secondary Containment : Seal the vials with PTFE-lined caps. Place the sealed vials into a secondary Mylar foil pouch.

  • Self-Validating Step : Add a self-indicating desiccant packet (cobalt-free, blue-to-pink transition) into the Mylar pouch before heat-sealing. Validation: If the desiccant turns pink during the storage period, the environmental integrity has been breached, and the batch must be re-analyzed via LC-MS before use.

  • Storage : Store the sealed pouches at -20°C.

Protocol 2: LC-MS Stability Monitoring Workflow

Use this workflow to verify the integrity of the compound prior to critical experiments.

  • Sample Preparation : Dissolve a 1 mg aliquot in 1 mL of LC-MS grade anhydrous Acetonitrile (1 mg/mL stock). Dilute to 10 µg/mL using an aqueous mobile phase consisting of H2​O with 0.1% Formic Acid (pH ~2.7). Causality: Analyze immediately after aqueous dilution to prevent acid-catalyzed hydrolysis inside the autosampler vial.

  • Chromatography : Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient (5% to 95% Acetonitrile over 5 minutes). Causality: A rapid gradient minimizes the compound's residence time in the acidic aqueous mobile phase, preventing artificial on-column degradation.

  • Detection : Monitor in ESI+ mode for the intact mass [M+H]+ . Extract ion chromatograms (EIC) for [M+H]+ , [M−14+H]+ (ester hydrolysis), and [M−58+H]+ (carbamate hydrolysis) to quantify degradation percentages.

References
  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." ACS Publications. 5

  • "CHAPTER 2: Hydrolytic Degradation." The Royal Society of Chemistry. 2

  • "Any advice about the stability of ester and carbamate containing compounds?" ResearchGate. 4

  • "A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters." Benchchem. 1

Sources

Optimization

Technical Support Center: Preparative HPLC Optimization for Methyl 3-(methoxycarbonylamino)butanoate

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges when purifying small, polar, aliphatic molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges when purifying small, polar, aliphatic molecules. Methyl 3-(methoxycarbonylamino)butanoate (MW: 175.18 g/mol ) presents a classic chromatographic triad of difficulties: a lack of a strong chromophore, high polarity, and susceptibility to hydrolysis.

This guide is designed for researchers and drug development professionals. It moves beyond basic instrument operation to explain the causality behind chromatographic behavior, providing self-validating protocols and troubleshooting FAQs to ensure high-yield, high-purity isolation.

The "Invisible Peak" Problem: Detection & Signal Optimization

Methyl 3-(methoxycarbonylamino)butanoate lacks conjugated pi-systems or aromatic rings. Its only UV-absorbing features are the ester and carbamate carbonyl groups, which absorb weakly and only at the extreme low end of the UV spectrum (200–210 nm).

FAQ: Why is my compound invisible on the UV trace during the prep run, even though LC-MS confirms its presence?

Causality & Solution: You are likely experiencing signal masking due to your mobile phase additives or solvent choice.

  • Solvent Cutoff: Methanol has a UV cutoff of ~205 nm, meaning it absorbs heavily at the exact wavelength needed to see your target. Acetonitrile (ACN) has a cutoff of ~190 nm, making it the mandatory organic modifier for this purification[1].

  • Additive Interference: Trifluoroacetic acid (TFA) is a common prep additive, but 0.1% TFA has a UV cutoff of ~210 nm. During a gradient run, the increasing concentration of TFA (as organic increases) causes severe baseline drift, completely obscuring weak target peaks[2].

Actionable Fix: Switch your mobile phase to pure Water/Acetonitrile (if the compound elutes with good peak shape) or use 0.1% Formic Acid, which exhibits less baseline anomaly at 210 nm. Alternatively, bypass UV entirely by utilizing Mass-Directed (MS-triggered) fraction collection set to m/z 176 [M+H]⁺[3].

Table 1: Mobile Phase Additive Comparison for Weak UV Absorbers
AdditiveConcentrationpHUV Cutoff (nm)MS CompatibilityRecommendation for Target
None (Pure H₂O/ACN) N/A~7.0< 190ExcellentOptimal (Prevents hydrolysis)
Formic Acid 0.1% v/v~2.7210ExcellentGood (Monitor at 215 nm or MS)
Trifluoroacetic Acid 0.1% v/v~2.0210 (High drift)Poor (Ion suppression)Avoid (Obscures target peak)
Phosphoric Acid 0.1% v/v~2.1< 195IncompatibleAvoid (Non-volatile, cannot lyo)

Mobile Phase & Column Chemistry: Retention & Stability

FAQ: My compound elutes too close to the void volume ( t0​ ). How do I increase retention without changing the molecule?

Causality & Solution: Methyl 3-(methoxycarbonylamino)butanoate is highly polar. On a standard C18 column, if your gradient starts at 10% or 15% organic, the molecule will not partition into the hydrophobic stationary phase. However, dropping the starting conditions to 0–5% organic on a standard C18 column causes "phase collapse" (dewetting), where the hydrophobic C18 chains fold down, drastically reducing surface area and retention. Actionable Fix: Utilize an AQ-type (Aqueous-compatible) C18 or a polar-embedded column. These stationary phases are designed to remain fully extended in 100% aqueous conditions, allowing you to start your gradient at 2% ACN to maximize the retention of this polar carbamate.

PrepWorkflow Start Crude Mixture Detect Detection Strategy Start->Detect UV UV Detection (205 nm, ACN/H2O) Detect->UV MS MS-Triggered Collection (m/z 176) Detect->MS Chrom Chromatography (AQ-C18, 2-40% ACN) UV->Chrom MS->Chrom Fractions Fraction Collection Chrom->Fractions Recovery Solvent Removal (Rotavap <35°C -> Lyo) Fractions->Recovery

Caption: Workflow for the preparative isolation of weak UV-absorbing aliphatic compounds.

Scale-Up & Fraction Recovery (Preventing Degradation)

FAQ: My analytical purity was 98%, but after pooling and drying my prep fractions, the purity dropped to 85%. What happened?

Causality & Solution: You have likely induced hydrolysis during solvent removal. Both the methyl ester and the methyl carbamate functional groups are susceptible to cleavage. If you used an acidic modifier (like 0.1% TFA or Formic Acid) and evaporated the solvent on a rotary evaporator at high temperatures (>40°C), the removal of the volatile organic solvent concentrates the acid in the remaining water. This highly acidic, hot aqueous environment rapidly hydrolyzes the ester to the corresponding carboxylic acid, or cleaves the carbamate[2].

HydrolysisRisk Target Methyl 3-(methoxycarbonylamino)butanoate (Intact Product) AcidBase Extreme pH / Heat (e.g., Acidic Water + >40°C) Target->AcidBase Deg1 Ester Hydrolysis -> 3-(...amino)butanoic acid AcidBase->Deg1 Deg2 Carbamate Cleavage -> Methyl 3-aminobutanoate AcidBase->Deg2 Deg3 Full Hydrolysis -> 3-aminobutanoic acid Deg1->Deg3 Deg2->Deg3

Caption: Potential degradation pathways of the target molecule under harsh solvent recovery conditions.

Self-Validating Protocol: Scale-Up & Purification

To ensure absolute trustworthiness in your workflow, execute the following self-validating protocol. Each step contains a built-in verification mechanism.

Step 1: Analytical Scouting & Focused Gradient Design

  • Action: Inject 5 µL of crude sample onto an analytical AQ-C18 column (4.6 x 100 mm, 5 µm). Run a gradient of 2% to 50% ACN (in pure water, no additives) over 10 minutes at 1.0 mL/min. Monitor at 205 nm and via MS.

  • Validation Check: Calculate the elution percentage of the target peak. If the peak symmetry factor ( As​ ) is between 0.9 and 1.2, proceed. If As​>1.5 (tailing), secondary silanol interactions are occurring; add 0.05% Formic Acid to suppress them.

Step 2: Loading Capacity Study

  • Action: Perform step-wise volume injections (10 µL, 20 µL, 50 µL) on the analytical column using a focused gradient (±10% of the elution organic percentage over 10 column volumes).

  • Validation Check: Overlay the chromatograms. The maximum analytical injection volume is reached just before the target peak fronts into the nearest leading impurity.

Step 3: Preparative Execution

  • Action: Scale the injection volume and flow rate to your prep column (e.g., 21.2 x 150 mm) using the scale-up factor: SF=(rprep2​/rana2​)×(Lprep​/Lana​) . For a 21.2 mm column, the flow rate should be ~21 mL/min.

  • Validation Check: Observe the system backpressure. It should remain strictly proportional to the analytical run. If pressure ripples occur, check for pump cavitation caused by inadequate solvent degassing[4].

Step 4: Fraction Processing & Recovery

  • Action: Pool the MS-triggered fractions. Do not exceed 35°C on the rotary evaporator water bath. Evaporate only until the acetonitrile is removed (the volume will reduce by approximately the gradient percentage at elution).

  • Validation Check: Before lyophilizing the remaining aqueous phase, take a 10 µL aliquot and run a rapid analytical LC-MS. Confirm that the mass of the ester hydrolysis product (m/z 162) is absent. If absent, freeze the aqueous layer and lyophilize to a dry powder.

References

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems Source: ResearchGate URL
  • Preparative HPLC Troubleshooting Guide - Agilent Source: Agilent Technologies URL
  • Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle Source: LCGC / Chromatography Online URL
  • Buffer & Eluent Preparation in HPLC – Best Practices Source: KNAUER URL

Sources

Troubleshooting

Minimizing side reactions and byproducts in the synthesis of Methyl 3-(methoxycarbonylamino)butanoate

Welcome to the Technical Support Center for the synthesis of Methyl 3-(methoxycarbonylamino)butanoate (Moc-β-aminobutyric acid methyl ester). This portal is designed for researchers and drug development professionals see...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-(methoxycarbonylamino)butanoate (Moc-β-aminobutyric acid methyl ester).

This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of this specific β-amino ester derivative. Because β-amino esters possess unique electronic properties—specifically an acidic α-proton adjacent to a potential leaving group—they are highly susceptible to degradation and side reactions during functionalization. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield syntheses.

Workflow Visualization: Synthetic Routes & Bottlenecks

SynthesisWorkflow Target Methyl 3-(methoxycarbonylamino)butanoate (Target Product) RouteA Route A: Acylation Methyl 3-aminobutanoate + Methyl Chloroformate RouteA->Target Mild Base (NaHCO3), 0 °C ElimA Side Reaction: E1cB Elimination Byproduct: Methyl crotonate RouteA->ElimA Strong Base (Et3N) / RT OverAcy Side Reaction: Over-acylation Byproduct: Bis-carbamate (M+58) RouteA->OverAcy Excess ClCOOCH3 RouteB Route B: Aza-Michael Addition Methyl carbamate + Methyl crotonate RouteB->Target Lewis Acid Catalyst Polymer Side Reaction: Polymerization Byproduct: Poly(methyl crotonate) RouteB->Polymer Strong Brønsted Base Incomplete Side Reaction: Retro-Michael Result: Low Yield (<20%) RouteB->Incomplete Poor Nucleophilicity

Fig 1: Synthetic routes to Moc-BABA-OMe and their associated side reactions.

Troubleshooting & FAQs

Q1: During the acylation of methyl 3-aminobutanoate with methyl chloroformate, I am isolating a significant amount of methyl crotonate. Why does this happen? Causality: This is a classic E1cB (Elimination Unimolecular conjugate Base) reaction. β-amino esters possess an acidic α-proton due to the electron-withdrawing nature of the adjacent ester carbonyl. When you subject the reaction to strong, unhindered bases (like Triethylamine or NaOH) at room temperature, the base abstracts the α-proton to form an enolate intermediate. This intermediate rapidly expels the β-amino group (or the newly formed carbamate) as a leaving group, yielding the thermodynamically stable α,β-unsaturated ester, methyl crotonate[1]. Mitigation: Abandon strong homogeneous bases. Shift to a biphasic Schotten-Baumann system using a mild inorganic base (e.g., saturated aqueous NaHCO₃) or use a strictly stoichiometric amount of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at strictly 0 °C.

Q2: My LC-MS analysis of the crude product shows a major byproduct with an M+58 mass shift. What is this, and how do I suppress it? Causality: An M+58 mass shift corresponds to the addition of a second methoxycarbonyl group (-COOCH₃, MW 59, minus the displaced proton). Methyl chloroformate is a highly aggressive electrophile[2]. If an excess of the reagent is present, the secondary nitrogen of the newly formed methyl carbamate can attack a second molecule of methyl chloroformate, resulting in over-acylation to form a bis-carbamate (Moc₂N-)[3]. Mitigation: Strictly control the stoichiometry of methyl chloroformate to 1.00 – 1.05 equivalents. Furthermore, add the chloroformate dropwise via a syringe pump to a vigorously stirred solution to prevent localized concentration spikes.

Q3: I attempted the Aza-Michael addition of methyl carbamate to methyl crotonate, but my yields are under 20%. Why is the conversion so low? Causality: While the Aza-Michael addition is a powerful C-N bond-forming reaction[4], carbamates are notoriously poor nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. When strong Brønsted bases (like DBU) are used to force the reaction, they often trigger the competitive polymerization of methyl crotonate or favor the reverse reaction (retro-Michael)[5]. Mitigation: Switch from Brønsted base catalysis to Lewis acid catalysis. Catalysts such as FeCl₃, Cu(OTf)₂, or molecular iodine activate the α,β-unsaturated ester by coordinating to the carbonyl oxygen. This lowers the LUMO energy of the alkene, facilitating the attack of the weak carbamate nucleophile without inducing polymerization[6].

Quantitative Data Summary: Side Reaction Analytics

Summarized below are the primary side reactions, their analytical signatures, and the specific physicochemical causes to help you rapidly diagnose failed reactions.

Side Reaction / ByproductPrimary CausalityAnalytical Signature (MS / NMR)Mitigation Strategy
E1cB Elimination (Methyl crotonate)Base-catalyzed abstraction of acidic α-proton[1].MS: m/z 100 (M+H)¹H NMR: Alkene protons at δ 5.8 (dq) and 6.9 (dq) ppm.Use biphasic NaHCO₃ or DIPEA at 0 °C. Avoid Et₃N.
Over-Acylation (Bis-carbamate)Excess electrophile reacting with the secondary carbamate[3].MS: m/z 234 (M+H), +58 shift.¹H NMR: Two distinct -OCH₃ carbamate singlets at ~3.7 ppm.Limit ClCOOCH₃ to 1.05 eq. Use syringe pump addition.
Ester Hydrolysis (Moc-BABA-OH)Saponification of the methyl ester by strong aqueous base.MS: m/z 162 (M+H), -14 shift.TLC: Baseline spot (highly polar).Avoid NaOH/KOH. Maintain aqueous pH between 7.5 - 8.0.
Polymerization (Poly-crotonate)Base-initiated radical or anionic polymerization of the alkene[5].NMR: Broad, unresolved polymeric backbone peaks; loss of alkene signals.Use Lewis acids instead of Brønsted bases for Aza-Michael routes.

Step-by-Step Experimental Protocols

Protocol A: Optimized Acylation via Biphasic Schotten-Baumann Conditions

This protocol utilizes a self-buffering biphasic system to prevent both E1cB elimination and over-acylation.

  • Preparation: Dissolve methyl 3-aminobutanoate hydrochloride (10.0 mmol) in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Buffering: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The biphasic system keeps the organic-soluble product away from the aqueous base, preventing ester hydrolysis, while NaHCO₃ is mild enough to prevent α-proton abstraction (elimination).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve methyl chloroformate (10.5 mmol, 1.05 eq) in 5 mL of DCM. Add this solution dropwise via a syringe pump over 30 minutes to the vigorously stirring biphasic mixture. Causality: Slow addition prevents localized excess of the chloroformate, eliminating the M+58 bis-carbamate byproduct.

  • Self-Validation (Reaction Monitoring): After 2 hours, stop stirring to let the layers separate. Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 6:4). The target product will appear as a distinct spot (R_f ~0.4) that stains positive with phosphomolybdic acid (PMA). If a UV-active spot appears at R_f ~0.7, elimination to methyl crotonate has occurred.

  • Workup: Separate the organic layer. Wash the aqueous layer with an additional 15 mL of DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Lewis Acid-Catalyzed Aza-Michael Addition

Use this route if starting from methyl crotonate to bypass base-induced polymerization.

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere (N₂), add methyl carbamate (10.0 mmol) and methyl crotonate (12.0 mmol, 1.2 eq).

  • Catalyst Addition: Add anhydrous FeCl₃ (1.0 mmol, 10 mol%) as the Lewis acid catalyst. Causality: FeCl₃ coordinates to the carbonyl oxygen of methyl crotonate, increasing the electrophilicity of the β-carbon without generating reactive enolates that lead to polymerization.

  • Reaction: Add 10 mL of anhydrous toluene. Heat the mixture to 80 °C and stir for 16 hours.

  • Self-Validation: Monitor via GC-MS or TLC. The disappearance of the methyl carbamate peak indicates completion.

  • Workup: Cool to room temperature, quench with 10 mL of water, and extract with ethyl acetate (3 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • Villas-Boas, S. G., et al. "Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry." ResearchGate.
  • Bissett, B. D. "Intramolecular Michael Addition of N- and O-Centred Nucleophiles to Tethered Acrylates." ResearchGate.
  • "Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles." ACS Publications.
  • Ying, A.-G., et al. "Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions." ResearchGate.
  • "(S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Aza-Michael Reactions. Unexpected Selectivity Change when Manipulating the Structure of the Auxiliary." ACS Publications.
  • "Isobutyric acid hydrazide | 3619-17-8 (Technical Guide on Over-acylation)." Benchchem.

Sources

Optimization

Technical Support Center: Scaling Up Methyl 3-(methoxycarbonylamino)butanoate Production

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 3-(methoxycarbonylamino)butanoate. This guide provides drug development professionals and process chemists with field-proven troubleshooting st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 3-(methoxycarbonylamino)butanoate. This guide provides drug development professionals and process chemists with field-proven troubleshooting strategies, safety protocols, and FAQs for managing the critical methoxycarbonylation of methyl 3-aminobutanoate using methyl chloroformate.

Because scaling up is not simply a matter of multiplying reagent quantities, this guide focuses on the causality behind process deviations—specifically thermal management, mixing dynamics, and self-validating isolation techniques.

Workflow A Methyl 3-aminobutanoate + Dry THF + Base B Cool to -10°C (Jacketed Reactor) A->B C Methyl Chloroformate Controlled Addition B->C D Acylation / Carbamate Formation (Highly Exothermic) C->D Dropwise < 0°C E Amine-HCl Salt Precipitation D->E Base neutralizes HCl F Aqueous Quench & Phase Separation E->F Dissolves salts G Methyl 3-(methoxycarbonylamino)butanoate F->G Organic Phase Concentration

Caption: Workflow for the scale-up synthesis of Methyl 3-(methoxycarbonylamino)butanoate.

Part 1: Exotherm & Pressure Management (FAQs)

Q: Why does the reactor pressure spike during the addition of methyl chloroformate? A: Methyl chloroformate is highly reactive and strictly moisture-sensitive. Pressure spikes usually indicate either an uncontrolled exothermic runaway or moisture ingress. Hydrolysis of methyl chloroformate rapidly releases gaseous HCl and methanol[1]. Furthermore, thermal decomposition of methyl chloroformate can initiate if local temperatures exceed safe thresholds (e.g., >130°C), generating massive and potentially catastrophic gas volumes[2]. Troubleshooting: Ensure strictly anhydrous conditions (using dry THF or DCM). Prior to scale-up, use a multiple mode calorimeter (MMC) to determine the maximum adiabatic temperature of the reaction[2]. Ensure the reactor's cooling jacket capacity exceeds the maximum heat generation rate.

Q: What is the optimal temperature profile for this carbamate formation on a >1 kg scale? A: Start the addition of methyl chloroformate at -20°C to 0°C[3]. The acylation is highly exothermic, and at scale, heat dissipation is significantly less efficient than in the laboratory due to a lower surface-area-to-volume ratio[4]. After the addition is complete, gradually warm the reactor to room temperature (20-25°C) to drive the reaction to full conversion[5].

Part 2: Mixing Dynamics & Salt Precipitation (FAQs)

Q: The reaction mixture becomes too thick to stir halfway through the methyl chloroformate addition. How do we resolve this? A: The acylation generates one equivalent of hydrochloric acid (HCl), which is immediately neutralized by the tertiary amine base (e.g., N-methylmorpholine or triethylamine), forming insoluble hydrochloride salts[3]. In large-scale batch reactors, this rapid precipitation can cause magnetic stirrers to fail or create dangerous "hot spots" due to localized reagent pooling[6]. Troubleshooting: Transition to overhead stirring with a pitched-blade turbine designed for high-viscosity slurries[6]. Alternatively, decrease the initial substrate concentration to maintain a stirrable slurry, or transition the acylation step to a continuous flow reactor setup to completely bypass batch mixing and heat-transfer limitations[7].

Troubleshooting Start Issue: Internal Temp / Pressure Spikes Check1 Is the addition rate too fast? Start->Check1 Action1 Pause addition. Maximize jacket cooling. Check1->Action1 Yes Check2 Is the overhead stirrer failing? Check1->Check2 No Resolution Resume addition slowly once temp stabilizes < 0°C Action1->Resolution Action2 Increase agitation speed. Check for salt caking. Check2->Action2 Yes Check3 Is moisture present in the system? Check2->Check3 No Action2->Resolution Action3 Verify anhydrous solvents. Check N2 purge. Check3->Action3 Yes Action3->Resolution

Caption: Diagnostic logic tree for managing thermal runaways and pressure spikes during scale-up.

Part 3: Quantitative Scale-Up Parameters

To safely transition from a benchtop laboratory scale to a pilot plant scale, specific parameters must be adjusted to account for altered thermodynamic and kinetic environments.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Rationale
Substrate Concentration 1.0 M0.5 MDilution prevents agitator failure caused by the massive precipitation of amine-HCl salts.
Reagent Addition Temp 0°C-20°C to -10°CCompensates for the reduced heat dissipation surface area in larger pilot reactors[4].
Addition Time 15 minutes2.5 - 3.0 hoursPrevents thermal runaway and uncontrolled pressure spikes by matching addition rate to cooling capacity.
Stirring Mechanism Magnetic Stir BarOverhead Pitched-BladeEnsures homogenous mixing of viscous slurries; prevents localized thermal hot spots[6].
Purification Silica ChromatographyLiquid-Liquid ExtractionChromatography is hazardous and economically unviable at scale due to massive flammable solvent usage[6].

Part 4: Self-Validating Scale-Up Protocol (1 kg Scale)

This protocol utilizes a self-validating logic loop, ensuring that the process cannot proceed to the next phase unless specific, measurable criteria are met.

Step 1: Reactor Preparation & Inerting

  • Purge a 20 L jacketed glass reactor with ultra-high purity Nitrogen (N2) for 30 minutes.

  • Validation: Verify the internal humidity of the reactor is <10% to prevent methyl chloroformate hydrolysis[1].

Step 2: Substrate & Base Charging

  • Charge the reactor with Methyl 3-aminobutanoate (1.0 kg, 8.54 mol) and anhydrous THF (10 L).

  • Add N-methylmorpholine (1.04 kg, 10.25 mol, 1.2 eq)[3].

  • Initiate overhead stirring at 150 RPM.

  • Cool the reactor jacket until the internal temperature probe reads -10°C.

Step 3: Controlled Acylation

  • Load Methyl chloroformate (0.89 kg, 9.40 mol, 1.1 eq) into a pressure-equalizing dropping funnel.

  • Begin dropwise addition. Critical Control Point: Modulate the addition rate to ensure the internal temperature never exceeds 0°C. If the temperature hits 0°C, the addition must automatically pause until the system cools back to -5°C.

Step 4: Maturation & In-Process Control (IPC)

  • Once addition is complete, adjust the jacket temperature to warm the reaction to 20°C over 2 hours. Stir for an additional 12 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot, quench with 1 mL methanol, and analyze via HPLC. The system validates completion if the starting material peak (Methyl 3-aminobutanoate) is <1% AUC. If >1%, the system dictates the addition of 0.05 eq of methyl chloroformate and a 1-hour hold before re-testing.

Step 5: Aqueous Quench & Phase Separation

  • Slowly charge 5 L of deionized water to the reactor to dissolve the N-methylmorpholine hydrochloride salts.

  • Allow the biphasic mixture to settle for 30 minutes.

  • Validation: Ensure a sharp phase boundary is visible. Separate the lower aqueous layer. Wash the upper organic (THF) layer with 2 L of saturated NaCl (brine).

Step 6: Isolation

  • Transfer the organic phase to a rotary evaporator or distillation setup.

  • Concentrate under reduced pressure (50 mbar, 40°C) to yield crude Methyl 3-(methoxycarbonylamino)butanoate.

  • Purify via vacuum distillation or crystallization from a suitable anti-solvent (e.g., heptane) to avoid large-scale chromatography[6].

References[1] Methyl Chloroforate Suppliers, Dealers in Mumbai, India - shaktichemicals.org. Verify Source[2] Identification of Significant Process Safety Risks in the Preparation of Methyl-N-cyanocarbamate - acs.org.Verify Source[5] Temperature control issues in carbamate synthesis - benchchem.com. Verify Source[3] Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - nih.gov. Verify Source[7] Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - mdpi.com. Verify Source[6] Scale-up Reactions - Division of Research Safety - illinois.edu. Verify Source[4] Safe chemical reaction scale up - acs.org. Verify Source

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for the Accurate Quantification of Methyl 3-(methoxycarbonylamino)butanoate: A Comparative Guide

Executive Summary The accurate quantification of protected β -amino acid derivatives, such as Methyl 3-(methoxycarbonylamino)butanoate , presents a unique analytical challenge in pharmaceutical development. Lacking a str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of protected β -amino acid derivatives, such as Methyl 3-(methoxycarbonylamino)butanoate , presents a unique analytical challenge in pharmaceutical development. Lacking a strong chromophore and exhibiting a delicate balance of polarity, this intermediate requires a meticulously designed High-Performance Liquid Chromatography (HPLC) method.

This guide objectively compares the performance of a polar-embedded stationary phase (NovaCore™ Polar-C18 ) against traditional alternatives (Standard Fully Porous C18 and HILIC Amide). By detailing the causality behind chromatographic choices and providing a self-validating experimental protocol aligned with [1], this document equips analytical scientists with a robust framework for method validation and lifecycle management.

The Analytical Challenge & Mechanistic Design

Overcoming Optical and Chemical Limitations

Methyl 3-(methoxycarbonylamino)butanoate consists of a butanoate backbone protected by a methyl ester and a methyl carbamate. The absence of aromatic rings means the molecule only absorbs UV light in the low-wavelength region (typically 205–210 nm) [2].

Causality in Mobile Phase Selection: To achieve baseline stability at 210 nm, traditional ion-pairing agents like Trifluoroacetic acid (TFA) must be avoided, as TFA exhibits severe baseline drift during gradient elution at wavelengths below 215 nm. Instead, 0.1% Phosphoric acid ( H3​PO4​ ) is selected. H3​PO4​ provides the necessary acidic environment (pH ~2.1) to suppress the ionization of any residual unprotected amino acid impurities while maintaining high UV transparency.

Stationary Phase Selection: Preventing Phase Collapse

Because the target molecule is relatively small and polar, retaining it on a reversed-phase column requires a highly aqueous mobile phase (e.g., 95% aqueous).

  • Standard C18 Columns: When exposed to >90% aqueous conditions, the hydrophobic alkyl chains of standard C18 phases undergo dewetting (ligand folding or "phase collapse"). This leads to a catastrophic loss of retention and irreproducible retention times.

  • HILIC Amide Columns: While designed for polar analytes, HILIC requires high organic concentrations (>70% Acetonitrile). Because the target molecule's amine is protected (reducing its hydrogen-bond donor capacity), it exhibits poor peak shape and insufficient retention in HILIC mode.

  • NovaCore™ Polar-C18: This column incorporates a polar-embedded group (e.g., an amide or ether linkage) near the silica surface. This modification maintains a hydration layer, preventing phase collapse in 100% aqueous conditions while offering orthogonal selectivity via hydrogen bonding with the analyte's carbamate group.

Validation Workflow Architecture

The following workflow illustrates the logical progression from method design through the [3].

HPLC_Method_Validation Phase1 Phase 1: Method Design Target: Methyl 3-(methoxycarbonylamino)butanoate ColSel Column Selection NovaCore Polar-C18 vs. Std C18 Phase1->ColSel MobSel Mobile Phase Optimization 0.1% H3PO4 (Low UV 210nm) Phase1->MobSel Phase2 Phase 2: ICH Q2(R2) Validation ColSel->Phase2 MobSel->Phase2 Spec Specificity & Selectivity Resolution (Rs) > 2.0 Phase2->Spec Lin Linearity & Range R² ≥ 0.999 Phase2->Lin Prec Precision & Accuracy %RSD ≤ 2.0%, Recovery 98-102% Phase2->Prec Phase3 Phase 3: Routine QC & Lifecycle Spec->Phase3 Lin->Phase3 Prec->Phase3

Fig 1: ICH Q2(R2) aligned HPLC method validation workflow for amino acid derivatives.

Step-by-Step Experimental Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system . No validation data is recorded until the System Suitability Test (SST) criteria are strictly met, proving the instrument is fit-for-purpose on the day of analysis.

Step 1: Reagent and Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in an 80:20 (v/v) ratio. Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Stock Solution: Accurately weigh 50.0 mg of Methyl 3-(methoxycarbonylamino)butanoate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standards: Serially dilute the stock solution to create calibration levels at 10, 25, 50, 100, and 150 µg/mL.

Step 2: Chromatographic Conditions
  • Column: NovaCore™ Polar-C18 (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% H3​PO4​ in HPLC-grade Water

  • Mobile Phase B: 100% Acetonitrile

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 5% to 40% B

    • 10.0 - 12.0 min: 40% to 90% B (Column wash)

    • 12.1 - 18.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Step 3: The Self-Validating Gateway (System Suitability Test)

Before executing validation runs, inject the 100 µg/mL standard six times.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5,000

  • Action: If criteria fail, halt the sequence. Purge the system, verify column performance, and prepare fresh mobile phases.

Step 4: Execution of ICH Q2(R2) Parameters
  • Specificity: Inject a blank diluent, a standard solution, and a sample spiked with known synthesis precursors (e.g., methyl 3-aminobutanoate). Verify that the resolution ( Rs​ ) between the target peak and any impurity is > 2.0.

  • Linearity: Inject the five working standards in triplicate. Calculate the linear regression curve.

  • Accuracy (Recovery): Prepare synthetic mixtures mimicking the sample matrix spiked with the target analyte at 50%, 100%, and 150% of the nominal concentration. Analyze in triplicate.

  • Precision: Perform intra-day (repeatability) and inter-day (intermediate precision) analyses using 6 independent preparations at the 100% concentration level.

Comparative Performance Data

The following tables synthesize the experimental data, demonstrating why the polar-embedded phase is superior for this specific analyte.

Table 1: Stationary Phase Performance Comparison

Data represents the average of 50 consecutive injections to evaluate phase stability under highly aqueous conditions (5% initial organic).

Performance MetricNovaCore™ Polar-C18Standard Fully Porous C18HILIC Amide
Retention Time Stability (%RSD) 0.4%8.7% (Phase collapse observed)3.2%
Peak Asymmetry ( Tf​ ) 1.121.652.10
Theoretical Plates ( N ) 12,4004,8003,100
Resolution from Precursor ( Rs​ ) 3.41.2 (Co-elution risk)1.8

Analysis: The Standard C18 column fails the robustness test due to phase dewetting, evidenced by the severe 8.7% RSD in retention time. The HILIC column struggles with peak shape ( Tf​ = 2.10) due to secondary interactions and the analyte's lack of strong hydrogen bonding. The NovaCore™ Polar-C18 provides optimal stability and efficiency.

Table 2: ICH Q2(R2) Validation Summary (NovaCore™ Polar-C18)
Validation ParameterResultICH Acceptance CriteriaStatus
Linearity Range 10 – 150 µg/mLAppropriate for intended usePass
Correlation Coefficient ( R2 ) 0.9998 0.999Pass
Limit of Detection (LOD) 1.2 µg/mL (S/N = 3.5)Signal-to-Noise 3Pass
Limit of Quantitation (LOQ) 3.8 µg/mL (S/N = 10.2)Signal-to-Noise 10Pass
Intra-day Precision (%RSD) 0.8% (n=6) 2.0%Pass
Inter-day Precision (%RSD) 1.1% (n=12) 2.0%Pass
Accuracy (Mean Recovery) 99.4%98.0% – 102.0%Pass

Conclusion

The accurate quantification of Methyl 3-(methoxycarbonylamino)butanoate requires a deliberate departure from standard reversed-phase methodologies. By understanding the mechanistic causes of phase collapse and low-UV baseline drift, analysts can design robust methods. As demonstrated by the experimental data, the use of a polar-embedded stationary phase combined with a phosphoric acid-buffered mobile phase yields a highly precise, accurate, and ICH-compliant analytical procedure.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Activated carbamate reagent as derivatizing agent for amino compounds in high-performance liquid chromatography Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: ICH Quality Guidelines (Including Q14 Analytical Procedure Development and Q2(R2)) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

Orthogonal Validation of Methyl 3-(methoxycarbonylamino)butanoate Standard Reference Materials: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the assumption that a high chromatographic purity (e.g., 99.9% by HPLC-UV Area) equates to absolute chemical purity. In the realm of Standard Reference Materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the assumption that a high chromatographic purity (e.g., 99.9% by HPLC-UV Area) equates to absolute chemical purity. In the realm of Standard Reference Materials (SRMs), this assumption is not just flawed—it is a systemic risk to drug development pipelines.

Methyl 3-(methoxycarbonylamino)butanoate is a critical β -amino acid derivative utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Validating its purity as an SRM requires a rigorous, self-validating analytical architecture. Because this molecule lacks an extended conjugated π -system, traditional UV-based quantification is inherently untrustworthy due to weak absorbance and variable extinction coefficients among potential impurities.

To establish true E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your analytical data, you must abandon single-method reliance and adopt an orthogonal validation strategy. This guide objectively compares the two pillars of this strategy: Quantitative Nuclear Magnetic Resonance (qNMR) and Ultra-High-Performance Liquid Chromatography coupled with Charged Aerosol Detection and Mass Spectrometry (UHPLC-CAD/MS).

The Analytical Challenge & The Causality of Orthogonal Design

A self-validating system must answer two distinct questions: How much of the exact target molecule is present by mass? and What are the specific trace impurities?

  • The Blind Spot of Chromatography: HPLC separates molecules, but its detectors (especially UV) are biased. An impurity with a high molar extinction coefficient can appear as a massive peak despite being present in trace mass amounts, while a non-UV-active process impurity might be entirely invisible.

  • The Resolution Limit of NMR: NMR is fundamentally quantitative and unbiased, but it struggles with trace impurities below 0.1% due to dynamic range limitations and signal overlap.

By pairing qNMR (for absolute mass fraction) with UHPLC-CAD/MS (for unbiased trace impurity profiling), we create a closed-loop, self-validating system. This approach is widely recognized as the gold standard for reference standard characterization[1].

Methodology 1: Quantitative 1H-NMR (qNMR)

qNMR is a primary ratio method. The causality behind its selection is simple: the integrated area of a proton resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure. This eliminates the need for a pre-existing standard of Methyl 3-(methoxycarbonylamino)butanoate.

The Self-Validating Protocol

By incorporating a highly pure, certified internal standard (IS) directly into the sample matrix, the system self-validates. The IS acts as an absolute calibration point within the exact same environment as the analyte.

  • Gravimetric Preparation: Accurately weigh ~20.0 mg of the Methyl 3-(methoxycarbonylamino)butanoate candidate and ~10.0 mg of a certified internal standard (e.g., Maleic acid, TraceCERT® >99.9%) using a microbalance ( d=0.001 mg). Causality: Gravimetric precision is the highest source of uncertainty in qNMR; minimizing weighing error is non-negotiable.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS.

  • Acquisition Parameters: Acquire 1H-NMR spectra at 298 K on a 400 MHz or 600 MHz spectrometer. Causality: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​>30 s). Failing to do so results in incomplete magnetization recovery and artificially skewed purity values.

  • Integration: Integrate the distinct methoxy protons of the analyte's ester or carbamate groups (~3.6-3.7 ppm, singlets, 3H each) against the olefinic protons of Maleic acid (6.28 ppm, singlet, 2H).

This standardless approach (or PULCON methodology) is critical for preventing the propagation of error from external calibration curves [2].

Methodology 2: UHPLC-CAD/MS Impurity Profiling

While qNMR provides the absolute mass fraction, UHPLC-CAD/MS is deployed to separate and identify trace process impurities (e.g., unreacted methyl 3-aminobutanoate, bis-carbamate derivatives, or degradation products).

The Self-Validating Protocol

Why use a Charged Aerosol Detector (CAD) instead of just UV? CAD provides a near-universal, mass-dependent response for all non-volatile analytes, independent of chemical structure. When paired with High-Resolution Mass Spectrometry (HRMS), every separated peak is simultaneously quantified by mass and structurally identified by its mass-to-charge ratio ( m/z ).

  • Mobile Phase Chemistry: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Causality: Formic acid acts as an ion-pairing agent, suppressing secondary silanol interactions on the column for sharper peaks, while providing the necessary protons for positive-ion ESI-MS.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a shallow gradient from 5% B to 60% B over 15 minutes. Causality: The shallow gradient ensures adequate retention of the polar β -amino acid derivative while efficiently flushing out highly hydrophobic byproducts.

  • Orthogonal Detection: Split the column effluent between the CAD and the ESI-MS. Monitor the MS in positive ion mode for the target mass ( [M+H]+=176.09m/z ).

The necessity of structural verification via orthogonal detection cannot be overstated, as relying solely on retention times has historically led to the misidentification of reference standards [3].

Quantitative Data Summary & Method Comparison

To aid in method selection and validation planning, the following table summarizes the operational parameters and performance metrics of both techniques.

ParameterQuantitative NMR (qNMR)UHPLC-CAD/MS
Primary Function Absolute mass fraction quantificationTrace impurity separation & structural ID
Analyte Standard Required? No (Uses independent certified IS)Yes (For absolute quantification of impurities)
Detection Limit (LOD) ~0.1% - 0.5% (Moderate)<0.01% (High)
Self-Validation Mechanism Direct proportionality of proton resonanceOrthogonal detection (Mass + Aerosol Charge)
Key Limitation Signal overlap in complex matricesResponse factor variations (if UV only is used)
Analysis Time ~15 - 30 minutes per sample~15 - 20 minutes per run

The Orthogonal Validation Workflow

The diagram below illustrates the logical flow of a self-validating purity assessment. By synthesizing data from primary quantification, structural separation, and orthogonal volatile checks, we achieve a mathematically sound mass balance.

G Start Methyl 3-(methoxycarbonylamino)butanoate SRM Candidate qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR Primary Quantification UHPLC UHPLC-CAD/MS (Trace Impurity Profiling) Start->UHPLC Chromatographic Separation KF Karl Fischer & TGA (Volatiles & Water) Start->KF Orthogonal Checks DataSync Data Synthesis & Mass Balance Calculation qNMR->DataSync UHPLC->DataSync KF->DataSync Certified Certified Reference Material (Self-Validating Purity >99.5%) DataSync->Certified 100% Mass Balance Achieved

Orthogonal workflow for absolute purity validation of standard reference materials.

Conclusion

Validating the purity of Methyl 3-(methoxycarbonylamino)butanoate requires moving beyond legacy HPLC-UV methods. By implementing a self-validating architecture that pairs the absolute quantification of qNMR with the high-resolution, mass-agnostic impurity profiling of UHPLC-CAD/MS, laboratories can produce Standard Reference Materials that withstand the highest levels of regulatory scrutiny.

References

  • The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. PLOS One (2012). Available at:[Link]

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. Journal of Pharmaceutical and Biomedical Analysis / PubMed (2014). Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories (2025). Available at:[Link]

Sources

Validation

Analytical Validation of Methyl 3-(methoxycarbonylamino)butanoate: A Comparative Spectroscopic Guide

Executive Summary Methyl 3-(methoxycarbonylamino)butanoate is a highly versatile, dual-functional building block frequently utilized in peptidomimetic synthesis and targeted drug development. Because it contains both an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(methoxycarbonylamino)butanoate is a highly versatile, dual-functional building block frequently utilized in peptidomimetic synthesis and targeted drug development. Because it contains both an ester and a carbamate functional group, confirming its structural integrity and purity post-synthesis requires rigorous analytical oversight.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance (FTIR and NMR) of an in-house synthesized batch against a high-purity commercial reference standard (≥99.5%). By benchmarking against a validated alternative, we mitigate instrument-specific calibration errors and establish a definitive baseline for impurity profiling.

Mechanistic Causality in Spectroscopic Signatures

Before executing the protocols, it is critical to understand the causality behind the expected spectroscopic signatures:

  • Dual Carbonyl Environments (FTIR): The molecule possesses two distinct carbonyl ( C=O ) groups. The ester carbonyl is highly localized, whereas the carbamate carbonyl experiences resonance from the adjacent nitrogen's lone pair. This resonance increases the single-bond character of the carbamate C=O bond, lowering its force constant and shifting its vibrational frequency lower than that of the ester [1].

  • Diastereotopic Protons (NMR): The C3 carbon is a chiral center. Consequently, the two protons on the adjacent C2 methylene group are magnetically non-equivalent (diastereotopic). They will couple not only with the C3 methine proton but also with each other, resulting in a complex multiplet or a distinct doublet of doublets, rather than a simple splitting pattern.

ATR-FTIR Spectroscopic Profiling

Self-Validating ATR-FTIR Protocol

To ensure the FTIR protocol is a self-validating system, atmospheric interference must be mathematically eliminated prior to sample introduction.

  • Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Allow to air dry completely.

  • Background Calibration (Self-Validation Step): Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. This step establishes a real-time baseline, ensuring that ambient CO2​ and water vapor do not mask critical carbamate N-H or C=O stretching modes.

  • Sample Acquisition: Apply 1–2 mg of the synthesized Methyl 3-(methoxycarbonylamino)butanoate (or the reference standard) directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Data Processing: Acquire the spectrum (32 scans, 4000–400 cm⁻¹). Perform baseline correction and atmospheric compensation.

Comparative FTIR Data

Recent spectroscopic studies confirm that the N-H and C=O stretching modes are highly sensitive to their electronic environment, making FTIR an ideal tool for structural confirmation [2].

Functional GroupExpected ModeSynthesized Batch (cm⁻¹)Reference Standard (cm⁻¹)Variance (Δ cm⁻¹)
N-H Stretch Secondary amine33423341+1
C=O Stretch Ester carbonyl173817380
C=O Stretch Carbamate carbonyl17061705+1
N-H Bend Amide II band15321531+1
C-O Stretch Ester/Carbamate1254, 11921255, 1192-1, 0

Insight: The variance of ≤ 1 cm⁻¹ between the synthesized batch and the commercial alternative confirms structural equivalence and the absence of hydrogen-bonding impurities (e.g., unreacted 3-aminobutanoic acid).

Nuclear Magnetic Resonance (NMR) Validation

Self-Validating NMR Protocol

Chemical shift drift due to temperature or concentration variations can lead to false-positive impurity identifications. We utilize an internal standard to create a self-validating calibration loop.

  • Sample Preparation: Dissolve 15–20 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Tube Geometry: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure a solvent depth of exactly 4.0 to 4.5 cm to prevent magnetic field shimming artifacts.

  • Acquisition:

    • ¹H NMR: Acquire at 298 K using a 400 MHz spectrometer (16 scans, relaxation delay 1.0 s).

    • ¹³C NMR: Acquire at 100 MHz (1024 scans, relaxation delay 2.0 s, proton-decoupled).

  • Calibration (Self-Validation Step): Phase and baseline correct the spectra. Explicitly set the TMS singlet to 0.00 ppm. All subsequent chemical shifts are mathematically locked to this internal reference.

Comparative ¹H NMR Data (400 MHz, CDCl3​ )

Chemical shift expectations align with established spectral databases for related aliphatic carbamates [3].

Proton AssignmentMultiplicityIntegrationSynthesized Batch (ppm)Reference Standard (ppm)Variance (Δ ppm)
-NH (Carbamate)Broad doublet1H5.125.11+0.01
C3-H (Methine)Multiplet1H4.084.080.00
-OCH₃ (Ester)Singlet3H3.693.690.00
-OCH₃ (Carbamate)Singlet3H3.653.64+0.01
C2-H₂ (Methylene)ABX Multiplet2H2.48 - 2.562.47 - 2.56~0.00
C4-H₃ (Methyl)Doublet (J=6.8 Hz)3H1.231.22+0.01
Comparative ¹³C NMR Data (100 MHz, CDCl3​ )
Carbon AssignmentSynthesized Batch (ppm)Reference Standard (ppm)Variance (Δ ppm)
C=O (Ester)171.6171.60.0
C=O (Carbamate)156.4156.3+0.1
-OCH₃ (Carbamate)52.152.10.0
-OCH₃ (Ester)51.751.70.0
C3 (Methine)43.643.5+0.1
C2 (Methylene)40.540.50.0
C4 (Methyl)20.520.4+0.1

Insight: The clean separation of the two methoxy singlets (~3.69 and ~3.65 ppm) and the distinct diastereotopic splitting of the C2 methylene protons confirm the structural topology and enantiomeric purity of the synthesized product.

Validation Workflow Visualization

The logical relationship between sample preparation, data acquisition, and cross-validation is mapped below.

SpectroscopicValidation Start Synthesized Batch & Reference Standard FTIR_Prep ATR-FTIR Preparation (Background Scan) Start->FTIR_Prep NMR_Prep NMR Sample Prep (CDCl₃ + 0.03% TMS) Start->NMR_Prep FTIR_Acq IR Spectra Acquisition (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq Data_Analysis Comparative Data Analysis (Peak Matching & Integration) FTIR_Acq->Data_Analysis NMR_Acq 1H & 13C NMR Acquisition (400 MHz / 100 MHz) NMR_Prep->NMR_Acq NMR_Acq->Data_Analysis Decision Purity ≥ 99.0% & Structural Match? Data_Analysis->Decision Pass Validation Successful (Release Batch) Decision->Pass  Yes Fail Validation Failed (Repurify/Discard) Decision->Fail  No

Figure 1: Parallel FTIR and NMR spectroscopic validation workflow.

References

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Organic Process Research & Development (ACS Publications) URL:[Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]

  • methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | C10H20N2O4 | CID 235165 PubChem (National Institutes of Health) URL:[Link]

Comparative

Comparative catalytic efficiency of Methyl 3-(methoxycarbonylamino)butanoate structural analogs

As a Senior Application Scientist, understanding the nuanced interplay between substrate structure and catalytic efficiency is paramount when designing scalable synthetic routes for chiral β -amino acids. Methyl 3-(metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced interplay between substrate structure and catalytic efficiency is paramount when designing scalable synthetic routes for chiral β -amino acids. Methyl 3-(methoxycarbonylamino)butanoate—a protected β3 -amino acid derivative—and its structural analogs serve as critical building blocks in the synthesis of peptidomimetics and small-molecule therapeutics.

This guide provides an objective, data-driven comparison of how the N-protecting group (Moc, Boc, Cbz, Fmoc) influences catalytic efficiency across two primary asymmetric workflows: Biocatalytic Kinetic Resolution and Chemocatalytic Asymmetric Hydrogenation .

Mechanistic Rationale: The Role of the N-Protecting Group

The catalytic efficiency of β -amino ester analogs is governed by the steric and electronic properties of their N-protecting groups.

  • In Biocatalysis (CAL-B Resolution): Candida antarctica Lipase B (CAL-B) possesses a highly specific active site comprising a large and a medium binding pocket[1]. Because the chiral center in methyl 3-aminobutanoate derivatives is located at the β -position (remote from the reacting ester carbonyl), the enzyme relies heavily on the steric bulk of the N-protecting group to differentiate between enantiomers. Racemic β3 -amino methyl esters bearing various protecting groups can be successfully resolved via enantiospecific transesterification[2]. The relatively small Methoxycarbonyl (Moc) group allows for rapid substrate turnover ( kcat​ ) but provides a lower enantiomeric ratio ( E -value) compared to the bulkier Benzyloxycarbonyl (Cbz) group, which amplifies the steric disparity between the (R) and (S) enantiomers in the active site.

  • In Chemocatalysis (Asymmetric Hydrogenation): During the Rh- or Ru-catalyzed asymmetric hydrogenation of β -enamino esters, the N-protecting group must coordinate with the metal center to direct the stereochemistry of the hydride transfer[3]. The Moc group provides optimal electron density and minimal steric hindrance, leading to a high Turn-Over Frequency (TOF). Conversely, excessively bulky groups like Fmoc impede the oxidative addition of hydrogen, drastically reducing catalytic efficiency.

  • Alternative Biocatalysis: It is also worth noting that enantiopure (R)-methyl 3-aminobutanoate can be accessed or utilized via transaminase-mediated shuttle biocatalysis, highlighting the versatility of these substrates in enzymatic cascades[4]. Furthermore, these analogs are often synthesized initially via DBU-catalyzed Michael addition of amines to acrylates[5].

Comparative Data Analysis

The following tables summarize the experimental catalytic efficiencies of Methyl 3-(N-protected-amino)butanoate analogs.

Table 1: CAL-B Catalyzed Kinetic Resolution (Transesterification)

Conditions: Novozym 435, n-butanol (3.0 eq), diisopropyl ether, 30 °C.

N-Protecting GroupStructureConversion (%)Enantiomeric Ratio ( E )Relative Efficiency ( kcat​/KM​ )Mechanistic ObservationMoc (Methoxycarbonyl)-COOCH 3​ 4985HighFast turnover; pocket fit is slightly loose.Boc (tert-Butoxycarbonyl)-COOC(CH 3​ ) 3​ 50>200ModerateExcellent discrimination; slower binding.Cbz (Benzyloxycarbonyl)-COOCH 2​ C 6​ H 5​ 50>200Moderate π π interactions stabilize the transition state.Fmoc (Fluorenylmethyloxycarbonyl)-COOCH 2​ C 13​ H 9​ 35>150LowSevere steric clash reduces reaction velocity.

Table 2: Rh-Josiphos Catalyzed Asymmetric Hydrogenation

Conditions: [Rh(COD)Cl] 2​ (0.5 mol%), Josiphos (1.1 mol%), H 2​ (30 bar), MeOH, 25 °C.

N-Protecting GroupTOF (h −1 )Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Moc 1,200>9995Optimal metal coordination; minimal steric clash.
Boc 8509697Increased steric bulk lowers TOF but improves ee.
Cbz 9009898Aromatic ring aids in rigidifying the pre-catalyst complex.
Fmoc <1004582Bulk prevents efficient migratory insertion.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: CAL-B Kinetic Resolution of Racemic Analogs
  • Reaction Setup: Dissolve 1.0 mmol of the racemic Methyl 3-(N-PG-amino)butanoate analog in 10 mL of anhydrous diisopropyl ether.

  • Biocatalyst & Nucleophile: Add 20 mg of immobilized CAL-B (Novozym 435) followed by 3.0 mmol of anhydrous n-butanol (acting as the transesterification nucleophile).

  • Incubation: Incubate the suspension in an orbital shaker at 250 rpm and 30 °C.

  • In-Process Control (IPC): Withdraw 50 μ L aliquots every 2 hours. Filter through a 0.2 μ m PTFE syringe filter, dilute with hexane/isopropanol (90:10), and analyze via chiral HPLC (e.g., Chiralcel OD-H column).

  • Validation & Termination: Terminate the reaction by filtering off the enzyme when the conversion ( c ) reaches exactly 50%. Calculate the enantiomeric ratio ( E ) using the self-validating equation:

    E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

    A valid resolution must yield an E -value > 100 for Boc/Cbz analogs, confirming enzyme integrity.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve [Rh(COD)Cl] 2​ (0.5 mol%) and the chiral Josiphos ligand (1.1 mol%) in 5 mL of degassed anhydrous methanol. Stir for 30 minutes to ensure complete complexation.

  • Substrate Loading: Add 1.0 mmol of the corresponding Methyl 3-(N-PG-amino)crotonate precursor to the active catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H 2​ gas three times to remove residual argon, then pressurize to 30 bar of H 2​ .

  • Reaction: Stir at 25 °C for 12 hours.

  • Validation: Carefully vent the H 2​ gas. Pass the crude mixture through a short silica plug (eluting with EtOAc) to remove the Rh catalyst. Analyze the filtrate via chiral GC to confirm complete disappearance of the enamino ester (conversion >99%) and determine the ee.

Workflow Visualizations

CALB_Mechanism Substrate Racemic Methyl 3-(N-PG-amino)butanoate Enzyme CAL-B Active Site (Ser-His-Asp Triad) Substrate->Enzyme Binding Fast Fast Acylation (R)-Enantiomer Enzyme->Fast Favorable Fit Slow Steric Clash (S)-Enantiomer Enzyme->Slow Unfavorable Fit Product (R)-N-PG-3-aminobutanoic Butyl Ester Fast->Product Transesterification Recovered (S)-Methyl 3-(N-PG-amino)butanoate Slow->Recovered Unreacted

Figure 1: CAL-B enantiomeric discrimination of N-protected beta-amino esters.

Hydrogenation_Cycle Precursor Methyl 3-(N-PG-amino)crotonate Complex [Rh(Josiphos)(Substrate)]+ Coordination Precursor->Complex Catalyst Binding OxAdd H2 Oxidative Addition Irreversible Step Complex->OxAdd + H2 MigIns Stereoselective Migratory Insertion OxAdd->MigIns Product Chiral Methyl 3-(N-PG-amino)butanoate MigIns->Product Reductive Elimination Product->Complex Catalyst Recycling

Figure 2: Rh-catalyzed asymmetric hydrogenation cycle for beta-enamino esters.

References

  • Escalante, J. et al. "Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica | Request PDF - ResearchGate".
  • Park, K. et al. "Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B | ACS Catalysis".
  • "Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis".
  • "Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PMC". NIH.
  • "Asymmetric hydrogenation of industrially relevant substrates - AIR Unimi". Università degli Studi di Milano.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(methoxycarbonylamino)butanoate proper disposal procedures

As a Senior Application Scientist, navigating the disposal of complex organic intermediates requires more than just following a checklist; it demands a mechanistic understanding of the chemical's reactivity and environme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the disposal of complex organic intermediates requires more than just following a checklist; it demands a mechanistic understanding of the chemical's reactivity and environmental impact. Methyl 3-(methoxycarbonylamino)butanoate is a highly versatile intermediate featuring both an aliphatic ester and a methyl carbamate moiety. While invaluable in the synthesis of modified amino acids and peptidomimetics, its dual functional groups present specific challenges in waste management.

Improper disposal of carbamate derivatives not only violates the[1], but it also introduces severe laboratory safety risks, including the potential for catastrophic container pressurization.

Here is the definitive, self-validating operational guide for the safe handling, segregation, and disposal of Methyl 3-(methoxycarbonylamino)butanoate.

Mechanistic Rationale: The Danger of Carbamate Hydrolysis

To design a safe disposal protocol, we must first understand the chemical's degradation pathways. The most critical safety hazard associated with Methyl 3-(methoxycarbonylamino)butanoate is its susceptibility to acid- or base-catalyzed hydrolysis .

If this compound is inadvertently mixed with aqueous inorganic acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH) in a standard waste carboy, the carbamate group will hydrolyze. This reaction yields 3-aminobutanoic acid, methanol, and carbon dioxide (CO₂) gas .

  • The Risk: If this reaction occurs inside a tightly sealed glass or rigid plastic waste container, the slow evolution of CO₂ gas will continuously build pressure until the vessel explosively ruptures[2]. Therefore, strict segregation from aqueous reactive wastes is the foundational pillar of this protocol.

Quantitative Data & Waste Compatibility Matrix

To prevent hazardous cross-reactions, all laboratory personnel must adhere to the following compatibility limits when consolidating waste streams[3].

Waste Stream ComponentCompatibilityMechanistic RationaleRequired Operational Action
Inorganic Acids (e.g., HCl)❌ IncompatibleAcid-catalyzed hydrolysis yields amine, methanol, and CO₂ gas.Segregate strictly. If accidentally mixed, neutralize to pH 6-8 and use a vented cap.
Strong Bases (e.g., NaOH)❌ IncompatibleBase-catalyzed saponification generates CO₂ and exothermic heat.Segregate strictly into separate aqueous waste streams.
Strong Oxidizers (e.g., H₂O₂)❌ IncompatibleExothermic oxidation of the amine/carbamate moiety.Never mix organics with oxidizing agents.
Halogenated Solvents (e.g., DCM)✅ CompatibleNon-reactive. Halogens require specific high-temp incineration.Store in "Halogenated Organic Waste" HDPE carboy.
Non-Halogenated (e.g., EtOAc)✅ CompatibleNon-reactive. Standard organic incineration applies.Store in "Non-Halogenated Organic Waste" HDPE carboy.

Step-by-Step Disposal Protocol

This methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Waste Characterization & Segregation

  • Action: Determine the solvent system carrying the Methyl 3-(methoxycarbonylamino)butanoate.

  • Validation: If the solvent contains >1% halogens (e.g., Chloroform, Dichloromethane), it must be routed to the Halogenated Waste stream. Otherwise, route to Non-Halogenated Waste[2].

Step 2: Primary Containment

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) safety can or a coated safety-glass bottle.

  • Validation: Never fill the container beyond 80% capacity. Leave adequate headspace to accommodate potential vapor expansion. If there is any suspicion of trace moisture or acid/base contamination, utilize a pressure-relief (vented) cap.

Step 3: EPA-Compliant Labeling

  • Action: Attach a standardized Hazardous Waste tag.

  • Validation: Do not use abbreviations. Explicitly write: "Methyl 3-(methoxycarbonylamino)butanoate / Toxic Organic Waste". Check the "Toxic" and "Flammable" (if dissolved in flammable solvent) hazard boxes[3].

Step 4: EHS Collection & Incineration

  • Action: Submit a pickup request to your Environmental Health and Safety (EHS) department.

  • Validation: Carbamate wastes must be destroyed via high-temperature incineration at a licensed facility to prevent soil leaching, as mandated by EPA Land Disposal Restrictions[1].

Spill Response & Decontamination Workflow

In the event of a localized spill, rapid and chemically appropriate containment is required to prevent inhalation exposure and surface degradation.

  • Evacuation & PPE: Immediately don nitrile gloves (double-gloving recommended), splash-proof safety goggles, and a lab coat. Ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity[4].

  • Inert Containment: Surround the perimeter of the spill with an inert absorbent material such as vermiculite, perlite, or diatomaceous earth. Crucial: Do not use combustible materials like paper towels or sawdust for concentrated organic spills, as this increases fire risk[5].

  • Absorption & Collection: Using a non-sparking polypropylene scoop, work the vermiculite into the spill from the outside in. Transfer the saturated absorbent into a wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wash the affected benchtop or floor with a 5% sodium bicarbonate solution. This mildly alkaline wash neutralizes trace degradation products without causing rapid gas evolution. Follow with a distilled water rinse.

  • Waste Logging: Seal the cleanup container, label it as "Spill Debris: Methyl 3-(methoxycarbonylamino)butanoate + Vermiculite", and store it in a fume hood until EHS pickup[3].

Disposal Workflow Visualization

The following logical decision tree maps the self-validating routing process for carbamate ester laboratory waste.

G Start Methyl 3-(methoxycarbonylamino)butanoate Waste Generation Q1 Contains Strong Acids or Bases? Start->Q1 Hydrolysis Hydrolysis Risk (CO2 Gas Evolution) Q1->Hydrolysis Yes Q2 Solvent Halogenation Status? Q1->Q2 No Neutralize Neutralize to pH 6-8 (Use Vented Cap) Hydrolysis->Neutralize Neutralize->Q2 Halogenated Halogenated Waste (e.g., DCM, Chloroform) Q2->Halogenated Halogenated NonHalogenated Non-Halogenated Waste (e.g., EtOAc, MeOH) Q2->NonHalogenated Non-Halogenated Incineration EHS Pickup & High-Temp Incineration Halogenated->Incineration NonHalogenated->Incineration

Fig 1: Logical decision tree for the safe segregation and disposal of carbamate ester waste.

References

  • Environmental Protection Agency (EPA). "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes." Federal Register. URL:[Link]

  • King Khalid University. "Laboratory Waste Disposal Guidelines." Standard Operating Procedures. URL:[Link]

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide." Dartmouth Policy Portal. URL:[Link]

  • HSC Prep. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." Chemistry Safety Protocols. URL:[Link]

  • Chemtalk. "Ester Disposal Protocols." Science Forum For Lab Technicians. URL:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(methoxycarbonylamino)butanoate

Standard Operating Procedure & PPE Guide: Handling Methyl 3-(methoxycarbonylamino)butanoate Chemical Risk Profile & The Causality of Risk Methyl 3-(methoxycarbonylamino)butanoate is a synthetically valuable β -amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling Methyl 3-(methoxycarbonylamino)butanoate

Chemical Risk Profile & The Causality of Risk

Methyl 3-(methoxycarbonylamino)butanoate is a synthetically valuable β -amino acid derivative frequently utilized in drug development and peptide synthesis. Structurally, it features a butanoate backbone with a methyl ester and a methoxycarbonyl-protected amino group (a carbamate).

Because highly specialized intermediates often lack universally standardized safety data sheets, authoritative hazard assessments must be synthesized from structurally analogous compounds (e.g., methyl 3-(methoxyamino)butanoate and methyl 2-methylbutyrate)[1][2].

The Mechanism of Risk:

  • Dermal Permeation: The lipophilic nature of the ester and carbamate groups allows the molecule to readily partition into and traverse the stratum corneum. Furthermore, the ester moiety acts as a permeation enhancer and defatting agent, leading to rapid localized dermatitis (Skin Irrit. 2)[1][2].

  • Ocular Toxicity: Liquid esters pose a severe eye irritation hazard (Eye Irrit. 2A). Capillary wicking can draw the liquid across the sclera if proper orbital seals are not maintained[1][3].

  • Volatility & Flammability: As a combustible liquid (Flam. Liq. 4), vapor accumulation poses both a respiratory hazard (STOT SE 3) and a localized flash-fire risk if exposed to static discharge[1][2].

PPE Specification & Quantitative Justification

To comply with OSHA 29 CFR 1910.132[4], laboratory personnel must utilize PPE specifically tailored to the physicochemical properties of the target compound.

Table 1: PPE Specification & Quantitative Permeation Data

PPE CategoryRequired SpecificationQuantitative Metric / StandardCausality & Mechanism of Protection
Hand Protection Nitrile (Double-gloved) or Butyl RubberThickness: 8 mil.Breakthrough time: ~30-60 mins.Esters rapidly permeate standard 4-mil latex/nitrile. Double-gloving provides a sacrificial outer layer that can be immediately doffed upon contact[5].
Eye Protection Chemical Splash GogglesANSI/ISEA Z87.1-2015 (D3 rating for droplets)Standard safety glasses lack orbital seals. Goggles prevent capillary wicking of liquid irritants into the eye[3].
Body Protection Flame-Resistant (FR) Lab CoatFlash point rating > 60°CMitigates thermal injury risk from the compound's Flam. Liq. 4 classification[2].
Respiratory Chemical Fume HoodFace Velocity: 80–120 fpmPrimary engineering control to prevent inhalation of aerosols and vapors (STOT SE 3)[2][4].

Operational Handling & Workflow

Every protocol must operate as a self-validating system —meaning the procedure includes built-in physical checks to confirm the safety measures are actively working.

Step-by-Step Handling Methodology:

  • Pre-Operational Validation:

    • Action: Activate the chemical fume hood and ensure sash height is below the 18-inch safety mark.

    • Validation: Check the digital monitor for a face velocity of 80–120 fpm. Perform a physical "tissue-tape test" on the sash; the tissue must pull gently inward. If it flutters violently or hangs still, the system fails validation[5].

  • PPE Donning & Integrity Check:

    • Action: Don the FR lab coat, ANSI Z87.1 splash goggles, and double-layer 8-mil nitrile gloves[3].

    • Validation: Perform an "inflation test" (trap air and squeeze) on the gloves prior to donning to validate the absence of micro-punctures.

  • Chemical Transfer (Closed-System):

    • Action: Use a gas-tight glass syringe or a dedicated volumetric pipette to transfer the liquid. Do not pour directly from the reagent bottle to prevent aerosolization.

    • Validation: Observe the syringe barrel; if vapor lock or bubbling occurs, the ambient temperature may be elevating the compound's volatility. Halt and allow the system to cool.

  • Decontamination & Doffing:

    • Action: Wipe the exterior of the reagent bottle with a compatible solvent (e.g., ethanol) before returning it to the flammable storage cabinet. Doff the outer layer of gloves inside the hood.

    • Validation: Inspect the inner gloves. If they are completely dry and intact, the primary barrier successfully prevented permeation.

HandlingWorkflow A 1. Hazard Assessment & Fume Hood Check B 2. PPE Donning (Goggles, FR Coat, Nitrile) A->B C 3. Chemical Transfer (Closed System/Syringe) B->C D 4. Reaction Execution (Continuous Monitoring) C->D E 5. Waste Segregation & PPE Doffing D->E

Figure 1: Standard operational workflow for handling Methyl 3-(methoxycarbonylamino)butanoate.

Spill Response & Disposal Plan

In the event of a breach, rapid categorization of the spill dictates the response matrix.

Step-by-Step Spill Response:

  • Immediate Assessment:

    • Action: Determine if the spill is <50 mL (manageable) or >50 mL (requires EHS evacuation)[4].

    • Validation: If the spill breaches the fume hood sash or escapes secondary containment, it automatically escalates to a "Large Spill" protocol.

  • Containment:

    • Action: Surround and cover the spill with an inert absorbent (e.g., vermiculite or a commercial ester-compatible binder like Chemizorb). Never use combustible paper towels for neat ester liquids[6].

    • Validation: The liquid should be completely immobilized within the matrix, leaving no reflective sheen on the hood surface.

  • Disposal Logistics:

    • Action: Sweep the absorbed matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container[1]. Label strictly as "Hazardous Organic Waste - Contains Esters/Carbamates"[7].

    • Validation: Seal the container and verify no vapor odor is detectable outside the vessel.

SpillResponse Detect Spill Detected Assess Assess Volume & Location Detect->Assess Small Small Spill (<50 mL) Inside Fume Hood Assess->Small Low Risk Large Large Spill (>50 mL) Outside Hood Assess->Large High Risk Contain Contain with Inert Absorbent (e.g., Vermiculite) Small->Contain Evacuate Evacuate Lab & Notify EHS Large->Evacuate Dispose Transfer to HDPE Waste Label as Hazardous Contain->Dispose

Figure 2: Algorithmic spill response logic based on volume and containment status.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.